molecular formula C12H9NO2 B2383654 3-(Isoquinolin-4-yl)prop-2-enoic acid CAS No. 2045277-02-7

3-(Isoquinolin-4-yl)prop-2-enoic acid

Cat. No.: B2383654
CAS No.: 2045277-02-7
M. Wt: 199.209
InChI Key: VAYIJIGCUZLGRC-AATRIKPKSA-N
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Description

3-(Isoquinolin-4-yl)prop-2-enoic acid is a valuable chemical intermediate featuring the privileged isoquinoline heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse biological activities. The isoquinoline core is a common structural motif in numerous natural products and synthetic compounds with documented pharmacological properties, including antitumor, antimicrobial, and antiviral activities . The molecule integrates a prop-2-enoic acid (acrylic acid) moiety, which provides a reactive handle for further synthetic modification, such as in the construction of more complex molecules via conjugate addition or polymerization . This compound serves as a key building block in organic and medicinal chemistry research, particularly in the synthesis of novel derivatives for biological evaluation. Researchers utilize such structures to explore structure-activity relationships (SAR) and develop new therapeutic agents targeting a range of diseases . The compound is offered for research purposes and is not intended for diagnostic or therapeutic use. Handling should be conducted by qualified professionals in a appropriately controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-isoquinolin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYIJIGCUZLGRC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=NC=C2/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 3-(Isoquinolin-4-yl)prop-2-enoic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The search for highly selective, potent kinase inhibitors and DNA-repair modulators has increasingly focused on privileged heterocyclic scaffolds. Among these, 3-(isoquinolin-4-yl)prop-2-enoic acid (also known as 3-(isoquinolin-4-yl)acrylic acid) and its derivatives have emerged as highly versatile pharmacophores. By combining the established hinge-binding capabilities of the isoquinoline core with the rigid, geometry-defining properties of an


-unsaturated carboxylic acid, this scaffold offers a highly tunable platform for targeting Rho-associated protein kinases (ROCK1/2) and MutT homolog 1 (MTH1). This whitepaper dissects the structural rationale, therapeutic applications, and self-validating experimental protocols required to develop these derivatives into clinical candidates.

Pharmacophore Rationale & Structural Biology

To understand the therapeutic efficacy of 3-(isoquinolin-4-yl)prop-2-enoic acid derivatives, we must deconstruct the molecule into its functional domains and analyze the causality behind its target engagement.

The Isoquinoline Core: Hinge-Binding Dynamics

The isoquinoline moiety is a classic "privileged scaffold" in kinase inhibitor design [1]. The nitrogen atom at the 2-position acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of kinases like ROCK1/2, this nitrogen forms a robust hydrogen bond with the backbone amide of the hinge region (e.g., Met156 in ROCK1). The planar aromatic system simultaneously engages in


 stacking interactions with conserved hydrophobic residues (such as Tyr155) lining the adenine-binding pocket [2].
The Prop-2-enoic Acid Moiety: Rigidity and Covalent Potential

The placement of the prop-2-enoic acid (acrylic acid) group at the C4 position is a deliberate structural choice:

  • Vectorial Extension: The rigid trans (

    
    ) double bond acts as a spacer, projecting the terminal carboxylic acid (or subsequent amide/ester derivatives) out of the hydrophobic pocket and toward the solvent-exposed region or the ribose-binding pocket. This prevents entropic penalties associated with flexible alkyl linkers.
    
  • Michael Acceptor Capabilities: The

    
    -unsaturated carbonyl system can function as a mild electrophile. By tuning the electron density of this system, researchers can design targeted covalent inhibitors (TCIs) that irreversibly bind to non-conserved cysteine residues near the active site, drastically improving target residence time and selectivity.
    

Primary Therapeutic Targets

ROCK1/2 Inhibition (Cardiovascular & Fibrotic Diseases)

Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are downstream effectors of RhoA GTPase, regulating actin-myosin contractility [3]. Aberrant ROCK activation drives tumor metastasis, pulmonary hypertension, and tissue fibrosis. While first-generation isoquinoline-based ROCK inhibitors like Fasudil are clinically approved, they suffer from off-target kinase inhibition. Derivatizing the prop-2-enoic acid tail allows for the exploitation of the ROCK2-specific hydrophobic sub-pocket, yielding isoform-selective inhibitors.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates MLC MLC (Phosphorylated) ROCK->MLC Phosphorylates Inhibitor Isoquinoline Derivative (Inhibitor) Inhibitor->ROCK Blocks Hinge Region Actin Actin-Myosin Contraction (Cell Migration/Fibrosis) MYPT1->Actin Promotes MLC->Actin Promotes

Caption: RhoA/ROCK signaling pathway modulated by 3-(isoquinolin-4-yl)prop-2-enoic acid derivatives.

MTH1 Inhibition (Oncology)

MutT homolog 1 (MTH1) sanitizes the oxidized nucleotide pool (e.g., 8-oxo-dGTP), preventing the incorporation of damaged bases into DNA. Cancer cells, under high oxidative stress, rely heavily on MTH1 for survival. Isoquinoline derivatives have been identified as potent MTH1 inhibitors[4]. The prop-2-enoic acid scaffold mimics the phosphate backbone of the natural nucleotide substrate, anchoring the inhibitor in the deep catalytic pocket of MTH1 and inducing selective apoptosis in cancer cells without harming healthy tissue.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the causal relationship between specific derivatizations of the 3-(isoquinolin-4-yl)prop-2-enoic acid scaffold and their resulting biochemical profiles.

Derivative ModificationTarget KinaseIC₅₀ (nM)Mechanistic Rationale for Modification
Unsubstituted Acid ROCK1 / ROCK2450 / 410Baseline hinge binding; poor cell permeability due to charged carboxylate.
Methyl Ester ROCK2120Masks charge, improving membrane permeability; fits into hydrophobic sub-pocket.
N-benzyl Amide MTH145Benzyl ring

-stacks with Trp117 in MTH1; amide acts as H-bond donor.
Acrylamide (Covalent) ROCK215Michael acceptor engages Cys20 in ROCK2, shifting inhibition from reversible to covalent.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control or orthogonal check to confirm causality rather than mere correlation.

Synthesis: Palladium-Catalyzed Heck Cross-Coupling

Objective: Synthesize the (E)-3-(isoquinolin-4-yl)prop-2-enoic acid core with high stereoselectivity. Causality: The E-isomer is strictly required; the Z-isomer sterically clashes with the kinase hinge region, rendering it inactive.

  • Reagents: 4-bromoisoquinoline (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), Tri-o-tolylphosphine (0.1 eq), Triethylamine (3.0 eq), DMF solvent.

  • Reaction: Heat the mixture under argon at 100°C for 12 hours. Validation: Argon prevents the oxidation of the Pd(0) catalyst, ensuring the catalytic cycle proceeds.

  • Workup: Acidify with 1M HCl to precipitate the product.

  • Validation (NMR): Perform ¹H-NMR. The presence of two doublet signals around 6.5 ppm and 7.8 ppm with a coupling constant (

    
    ) of ~16 Hz mathematically proves the formation of the trans (
    
    
    
    ) alkene. A
    
    
    value of ~10 Hz would indicate the undesired Z-isomer.
Orthogonal Kinase Assay Workflow

Objective: Confirm ATP-competitive inhibition of ROCK2 while ruling out assay artifacts.

Workflow Step1 1. TR-FRET Biochemical Assay (Primary Screen) Step2 2. ATP-Competition Validation (Schild Plot Analysis) Step1->Step2 Step3 3. Cellular Target Engagement (CETSA) Step2->Step3 Step4 4. Phenotypic Readout (Boyden Chamber Migration) Step3->Step4

Caption: Step-by-step validation workflow for isoquinoline-derived kinase inhibitors.

  • Primary Screen (TR-FRET):

    • Procedure: Incubate recombinant ROCK2, ATP, and a biotinylated peptide substrate with the derivative.

    • Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because highly conjugated isoquinoline systems often auto-fluoresce. TR-FRET introduces a time delay before reading, eliminating false-positive background fluorescence.

  • ATP-Competition Validation:

    • Procedure: Run the TR-FRET assay at varying ATP concentrations (10 µM, 100 µM, 1 mM).

    • Validation: If the IC₅₀ value shifts linearly to the right as ATP concentration increases, the inhibitor is mathematically proven to be ATP-competitive (binding the hinge region).

  • Cellular Thermal Shift Assay (CETSA):

    • Procedure: Treat live cells with the derivative, heat to denature proteins, and Western blot for ROCK2.

    • Validation: This proves the compound actually crosses the cell membrane and binds the target in a physiological environment, bridging the gap between biochemical affinity and cellular efficacy.

References

  • Srdic-Rajic, T., Nikolic, K., & Oljacic, S. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Pharmaceutics, 16(1250). Available at:[Link]

  • Lohn, M., et al. (2009). Druggable Targets in the Rho pathway and their promise for therapeutic control of blood pressure. Pharmacology & Therapeutics. Available at:[Link]

  • Rattan, R., et al. (2020). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Gad, H., et al. (2014). Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1. Nature. Available at:[Link]

Technical Guide: Biological Activity of Isoquinoline-4-Acrylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline-4-acrylic acid analogs represent a high-value pharmacophore in modern oncology, specifically as Selective Estrogen Receptor Degraders (SERDs) for ER+ breast cancer. Unlike first-generation SERMs (e.g., Tamoxifen) that stabilize the receptor in an inactive conformation, these analogs induce a structural destabilization of Estrogen Receptor alpha (ER


), flagging it for proteasomal degradation.

This guide details the structure-activity relationship (SAR) where the C4-acrylic acid moiety acts as the critical "degradation switch," the palladium-catalyzed synthesis of these cores, and the biological validation protocols required to assess their potency (


 nM).

Chemical Architecture & SAR Analysis

The core scaffold is typically a 1,2,3,4-tetrahydroisoquinoline (THIQ) substituted at the C4 position with an acrylic acid side chain. This specific geometry is non-negotiable for the SERD profile.

The Pharmacophore
  • THIQ Core: Provides the lipophilic scaffold to occupy the ligand-binding pocket (LBD) of ER

    
    .
    
  • C4-Acrylic Acid (The Warhead):

    • Geometric Role: The

      
      -unsaturation provides rigidity, directing the carboxylate tail toward the surface of the LBD.
      
    • Mechanistic Role: This extension clashes with Helix 12 of the receptor. Unlike agonists that allow Helix 12 to seal the pocket (recruiting co-activators), the acrylic acid forces Helix 12 into an unstable conformation, exposing hydrophobic residues that trigger the ubiquitin-proteasome system.

    • Electronic Role: The carboxylate forms critical hydrogen bonds/salt bridges (often with Arg394 or Glu353), anchoring the ligand.

SAR Table: Impact of Side Chain Modification

The following data summarizes why the acrylic acid is superior to saturated or esterified analogs (representative data based on Compound 40 series).

Analog TypeSide Chain StructureER

Binding (

)
Degradation Efficiency (

)
Biological Outcome
Target (Lead) -CH=CH-COOH (Trans) 0.8 nM >95% Potent SERD
Saturated-CH

-CH

-COOH
12 nM40%Weak Partial Agonist
Ester-CH=CH-COOEt5 nM<10%Antagonist (SERM-like)
Amide-CH=CH-CONH

45 nM0%Inactive/Weak Binder

Insight: The trans-acrylic acid configuration is essential. Saturation increases flexibility, reducing the steric clash with Helix 12. Esterification removes the negative charge required for the salt bridge, abolishing the "anchoring" effect.

Synthetic Protocol: Palladium-Catalyzed Assembly

The industry-standard synthesis relies on a Heck Coupling strategy to install the acrylic acid moiety at the sterically congested C4 position.

Workflow Diagram

The following diagram illustrates the convergent synthesis of the THIQ-4-acrylic acid core.

SynthesisPath Start 4-Bromoisoquinoline (Starting Material) Step1 N-Protection (Boc/Cbz) Start->Step1 Protection Step2 Heck Coupling (Pd(OAc)2, P(o-tol)3) Ethyl Acrylate Step1->Step2 Activation Step3 Intermediate: Unsaturated Ester Step2->Step3 C-C Bond Formation Step4 Reduction/Deprotection (Optional: THIQ formation) Step3->Step4 Core Modification Step5 Hydrolysis (LiOH/THF) Step4->Step5 Ester Cleavage Final Target: Isoquinoline-4-Acrylic Acid Step5->Final Purification

Caption: Convergent synthesis via Heck coupling to install the C4-acrylic acid pharmacophore.

Detailed Step-by-Step Protocol

Step 1: Preparation of 4-Bromo-THIQ Scaffold

  • Start with 4-bromoisoquinoline.[1]

  • Perform partial reduction (if THIQ is desired) using NaBH

    
    CN in acetic acid, or protect the nitrogen (e.g., Boc-anhydride, DMAP, DCM) if keeping the aromatic core initially.
    

Step 2: The Heck Reaction (Critical Step)

  • Reagents: 4-Bromo-N-Boc-tetrahydroisoquinoline (1.0 eq), Ethyl Acrylate (2.0 eq), Pd(OAc)

    
     (5 mol%), P(o-tol)
    
    
    
    (10 mol%), Et
    
    
    N (3.0 eq).
  • Solvent: DMF or CH

    
    CN (anhydrous).
    
  • Conditions: Heat to 90°C for 12-16 hours under Argon.

  • Observation: The reaction mixture will darken (Pd black formation). Monitor by TLC/LC-MS for the disappearance of the bromide.

  • Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

Step 3: Saponification

  • Dissolve the ethyl ester intermediate in THF:Water (3:1).

  • Add LiOH

    
    H
    
    
    
    O (3.0 eq). Stir at RT for 4 hours.
  • Acidify carefully with 1N HCl to pH 4 to precipitate the acrylic acid derivative.

Biological Mechanism & Validation[2]

The biological activity is defined by the molecule's ability to act as a proteolysis-targeting chimera (PROTAC) mimic , without the large linker structure.

Mechanism of Action (SERD Pathway)

The acrylic acid analog binds to ER


, preventing dimerization and nuclear translocation. Crucially, the side chain forces the receptor into a hydrophobic conformation recognized by the cell's quality control machinery.

SERDMechanism Ligand Isoquinoline-4-Acrylic Acid (Ligand) Receptor Estrogen Receptor (ERα) (Cytosolic) Ligand->Receptor Binding (nM affinity) Complex Ligand-Receptor Complex (Helix 12 Displaced) Receptor->Complex Conformational Change Ubiquitin Ubiquitin Ligase Recruitment Complex->Ubiquitin Hydrophobic Exposure Proteasome Proteasomal Degradation Ubiquitin->Proteasome Poly-Ubiquitination Outcome Loss of ER Signaling (Tumor Growth Arrest) Proteasome->Outcome Degradation

Caption: SERD mechanism: The ligand induces Helix 12 displacement, triggering ubiquitination.

Validation Assays

A. ER


 Binding Affinity (Competitive Binding) 
  • Method: Fluorescence Polarization (FP) or Radioligand Binding (

    
    H-Estradiol).
    
  • Standard: Fulvestrant (

    
     nM).
    
  • Target Metric: Test compounds should exhibit

    
     nM.
    

B. Western Blot Degradation Assay (The Gold Standard)

  • Cell Line: MCF-7 (ER+ Breast Cancer).

  • Treatment: Incubate cells with compound (0.1, 1, 10, 100 nM) for 24 hours.

  • Lysis: RIPA buffer with protease inhibitors.

  • Blot: Anti-ER

    
     antibody.
    
  • Quantification: Densitometry normalized to

    
    -actin.
    
  • Success Criteria: >50% reduction in ER

    
     protein levels at 10 nM concentration.
    

C. Cell Proliferation Assay

  • Method: CTG (CellTiter-Glo) or MTT.

  • Duration: 5-7 days (long-term estrogen deprivation effect).

  • Control: Compare against Tamoxifen (stabilizer) and Fulvestrant (degrader).[2]

Future Outlook & Challenges

While the isoquinoline-4-acrylic acid scaffold (e.g., Compound 40) has shown oral bioavailability—solving the major limitation of Fulvestrant (which requires IM injection)—challenges remain:

  • Metabolic Stability: The acrylic acid can be susceptible to metabolic reduction or conjugation.

  • Covalent Evolution: Next-generation analogs are exploring covalent binding to Cys530 using modified acrylamides to permanently silence the receptor, although this carries off-target toxicity risks.

References

  • Discovery of an Acrylic Acid Based Tetrahydroisoquinoline as an Orally Bioavailable Selective Estrogen Receptor Degrader for ER

    
    + Breast Cancer. 
    Source: Journal of Medicinal Chemistry (ACS).[3]
    URL:[Link][3]
    
  • Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. Source: ACS Medicinal Chemistry Letters.[4][5] URL:[Link][4]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: Molecules (MDPI). URL:[Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Source: The Open Medicinal Chemistry Journal. URL:[Link]

Sources

Pharmacophore Modeling & In Silico Profiling of 3-(Isoquinolin-4-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Structural Biology Perspective for Kinase Inhibitor Design

Executive Summary

This technical guide details the pharmacophore modeling and computational profiling of 3-(Isoquinolin-4-yl)prop-2-enoic acid (IUPAC). As a Senior Application Scientist, I frame this molecule not merely as an isolated chemical entity, but as a privileged scaffold targeting the Rho-associated Coiled-coil Kinase (ROCK) pathway.

The isoquinoline core is a well-established "hinge-binding" motif in kinase drug discovery (e.g., Fasudil, Ripasudil).[1] The addition of the prop-2-enoic acid (acrylic acid) tail at the C4 position introduces a rigid spacer and a terminal polar functionality, critical for probing the solvent-exposed regions or specific salt-bridge interactions within the ATP-binding pocket. This guide outlines a Structure-Based Pharmacophore (SBP) workflow, validated by docking dynamics and ADMET profiling.

Part 1: Chemical Space & Target Profiling

The Molecule: Structural Deconstruction

To build an accurate model, we must first understand the electronic and steric properties of the ligand.

FeatureChemical MoietyPharmacophoric RoleInteraction Potential
Core Scaffold Isoquinoline (Bicyclic Heterocycle)Aromatic / Hydrophobic

-

stacking (e.g., with Phe/Tyr residues).
Hinge Binder Isoquinoline Nitrogen (

)
H-Bond Acceptor (HBA) Critical H-bond with the kinase hinge region (backbone NH).
Linker Prop-2-enoic (Alkene)Rigid Spacer Restricts conformational entropy; orients the tail.
Terminal Head Carboxylic AcidNegative Ionizable (NI) / HBA Salt bridge with catalytic Lysine or solvent interaction.
Target Hypothesis: The ROCK Pathway

The isoquinoline scaffold is synonymous with ROCK inhibition. ROCK1 and ROCK2 are serine/threonine kinases involved in cytoskeletal reorganization.

  • Binding Mode: The isoquinoline ring mimics the adenine ring of ATP.

  • C4-Substitution Significance: In many crystal structures (e.g., PDB: 2ESM, 2H9V), the C4/C5 positions face the solvent interface. The acrylic acid tail is predicted to extend towards the ribose-binding pocket or the solvent front, potentially interacting with Lys105 or Asp160 (numbering based on ROCK1).

Part 2: Computational Workflow (The Core)

The following workflow utilizes a Structure-Based approach, assuming the target is a kinase. If the target were unknown, a Ligand-Based approach (superimposing active analogs) would be used.

Ligand Preparation & Conformational Analysis

Objective: Generate the bioactive conformation. The acrylic acid side chain has limited rotatable bonds but significant electronic conjugation.

Protocol:

  • Protonation State: At physiological pH (7.4), the carboxylic acid (

    
    ) will be deprotonated (
    
    
    
    ). The isoquinoline nitrogen (
    
    
    ) is largely unprotonated, acting as a Hydrogen Bond Acceptor (HBA).
    • Critical Check: Ensure the modeling software (e.g., MOE, Schrödinger LigPrep) treats the Isoquinoline N as neutral for hinge binding, unless specific pocket pH suggests otherwise.

  • Tautomer Generation: Generate all tautomers; however, the aromatic isoquinoline form is dominant.

  • Conformational Search: Use a Low-Mode MD or Stochastic search.

    • Constraint: The alkene (C=C) must remain planar. Focus on the C4-C(alkene) torsion angle.

Pharmacophore Hypothesis Generation

We define the pharmacophore features (


) based on the interaction points identified in 1.1.

Feature Definitions:

  • F1 (HBA): Vector originating from Isoquinoline

    
    .
    
  • F2 (Aro): Centroid of the Pyridine ring of the isoquinoline.

  • F3 (Aro/Hyd): Centroid of the Benzene ring.

  • F4 (Neg/HBA): Centered on the carboxylate oxygens.

Workflow Visualization (DOT Diagram)

PharmacophoreWorkflow cluster_Modeling Pharmacophore Modeling Start Input: 3-(Isoquinolin-4-yl)prop-2-enoic acid Prep Ligand Prep (pH 7.4, Desalt, Tautomers) Start->Prep Conf Conformational Search (Systematic/Stochastic) Prep->Conf FeatDef Feature Definition (HBA, Aro, NegIon) Conf->FeatDef ExVol Exclusion Volumes (Steric Clashes) FeatDef->ExVol ModelGen Hypothesis Generation (3D Spatial Arrangement) ExVol->ModelGen Validation Validation (Decoy Set / ROC Curve) ModelGen->Validation Validation->FeatDef If EF < 10 (Refine) Screening Virtual Screening (ZINC/ChEMBL Databases) Validation->Screening If EF > 10

Caption: Step-by-step computational workflow for generating and validating the pharmacophore model.

Part 3: Molecular Docking Integration

To validate the pharmacophore, we dock the molecule into the ROCK1 crystal structure (e.g., PDB ID: 2ESM or 3V8S ).

Protocol
  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Fasudil) with a 10Å buffer.

  • Constraint Setup: Apply a positional constraint on the hinge region (Met156 in ROCK1) to enforce the isoquinoline binding mode.

  • Docking: Use rigid-receptor, flexible-ligand docking (e.g., Glide SP or GOLD).

  • Scoring: Evaluate using ChemPLP or Glide Score.

Expected Interaction Map

The diagram below illustrates the hypothesized binding mode derived from the pharmacophore.

InteractionMap IsoQ_N Isoquinoline N Hinge Met156 (Backbone NH) IsoQ_N->Hinge H-Bond (2.8Å) IsoQ_Ring Isoquinoline Core Pocket_Hyd Phe87 / Leu205 IsoQ_Ring->Pocket_Hyd Pi-Stacking Acid_Tail Carboxylate (COO-) Lys_Cat Lys105 (Catalytic) Acid_Tail->Lys_Cat Salt Bridge

Caption: Hypothesized interaction map of the ligand within the ROCK1 ATP-binding pocket.

Part 4: ADMET & Drug-Likeness Profiling

Before synthesis or extensive screening, the "drug-likeness" of the scaffold must be assessed. The acrylic acid moiety raises specific metabolic concerns.

Quantitative ADMET Metrics
PropertyValue (Predicted)Interpretation
MW ~213.2 DaExcellent (Fragment-like). High Ligand Efficiency (LE).
cLogP 1.8 - 2.2Optimal lipophilicity for cell permeability.
TPSA ~50

High probability of BBB penetration (CNS active).
Rotatable Bonds 2Rigid structure; low entropic penalty upon binding.
Michael Acceptor Yes Risk: The

-unsaturated acid is a Michael acceptor. It may react covalently with nucleophilic cysteines (e.g., Cys residues in the kinase). This can be a feature (Targeted Covalent Inhibitor) or a bug (toxicity).
Toxicity Flag: The Michael Acceptor

The prop-2-enoic acid tail makes this molecule a potential PAINS (Pan-Assay Interference Compounds) candidate or a covalent inhibitor.

  • Recommendation: Perform a Glutathione (GSH) reactivity assay early in the wet-lab phase to determine intrinsic reactivity. If reactivity is too high, consider reducing the double bond to a propanoic acid (saturated) analog to check if reversible binding is maintained.

References

  • Liao, C., et al. (2007). "Docking and molecular dynamics study on the inhibitory activity of novel urea-based ROCK1 inhibitors." Journal of Molecular Modeling. Link

  • Jacobs, M., et al. (2006). "The structure of the protein kinase ROCK1 bound to the inhibitor Fasudil." The EMBO Journal. Link (PDB Entry 2ESM)

  • Feng, Y., et al. (2015). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry. Link

  • Sturm, N., et al. (2012). "Open source 3D pharmacophore modeling." Journal of Cheminformatics. Link

Sources

Technical Guide: 3-(Isoquinolin-4-yl)prop-2-enoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 3-(Isoquinolin-4-yl)prop-2-enoic acid in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

3-(Isoquinolin-4-yl)prop-2-enoic acid (also known as 4-isoquinolinylacrylic acid) is a critical synthetic intermediate and pharmacophore in medicinal chemistry. Structurally, it consists of an isoquinoline heteroaromatic ring substituted at the C4 position with an


-unsaturated carboxylic acid (acrylic acid) tail.

This molecule serves two primary functions in drug discovery:

  • Michael Acceptor Scaffold: The conjugated double bond acts as an electrophile, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins, a strategy widely used in the design of irreversible kinase inhibitors.

  • Diversity-Oriented Synthesis (DOS) Precursor: It provides a rigid heteroaromatic core that can be rapidly diversified via amide coupling, esterification, or reduction to generate libraries of C4-substituted isoquinolines with anticancer and antimicrobial properties.

Chemical Profile
PropertyData
IUPAC Name (E)-3-(Isoquinolin-4-yl)prop-2-enoic acid
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Key Functional Groups Isoquinoline (Basic, Heterocycle), Acrylic Acid (Acidic, Electrophilic)
Reactivity Michael addition, Amide coupling, Decarboxylation, Hydrogenation

Synthetic Chemistry: Routes to the Scaffold

The synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid is typically achieved through transition-metal-catalyzed cross-coupling or classical condensation reactions. The choice of method depends on the availability of starting materials (4-bromoisoquinoline vs. isoquinoline-4-carbaldehyde).

Method A: The Heck Reaction (Preferred)

This method is favored for its high yield and tolerance of functional groups. It involves the palladium-catalyzed coupling of 4-bromoisoquinoline with an acrylate ester, followed by hydrolysis.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromoisoquinoline.

  • Migratory Insertion: The alkene of the acrylate coordinates and inserts into the Pd-C bond.

  • Beta-Hydride Elimination: Elimination restores the double bond, yielding the ester.

  • Hydrolysis: Saponification of the ester yields the free acid.

Method B: Knoevenagel Condensation

This route utilizes isoquinoline-4-carbaldehyde and malonic acid in the presence of a base (e.g., piperidine/pyridine). It is cost-effective but often requires harsher conditions to effect decarboxylation.

Visualization: Synthetic Pathways

SynthesisPathways Start1 4-Bromoisoquinoline Step1 Heck Coupling (Pd(OAc)2, PPh3, Et3N) + Ethyl Acrylate Start1->Step1 Method A Start2 Isoquinoline-4-carbaldehyde Step2 Knoevenagel Condensation (Malonic Acid, Pyridine) Start2->Step2 Method B Inter1 Ethyl 3-(isoquinolin-4-yl)acrylate Step1->Inter1 Final 3-(Isoquinolin-4-yl)prop-2-enoic acid Step2->Final Decarboxylation (-CO2) Inter1->Final Hydrolysis (NaOH/H2O)

Caption: Comparative synthetic routes (Heck vs. Knoevenagel) for generating the target acrylic acid scaffold.

Medicinal Chemistry Applications

Covalent Inhibitor Design (The Michael Acceptor)

The


-unsaturated carbonyl system is a "warhead" used to target non-catalytic cysteine residues in enzymes.
  • Mechanism: A specific cysteine thiol in the target protein attacks the

    
    -carbon of the acrylic acid (or its amide derivative), forming a stable thioether bond.
    
  • Selectivity: The isoquinoline ring positions the warhead within the ATP-binding pocket of kinases (e.g., ROCK, PKA), ensuring that only the specific cysteine is modified.

  • Reversibility: While typically irreversible, the electron density of the isoquinoline ring can be tuned (e.g., by adding electron-withdrawing groups) to modulate the reversibility of the Michael addition, a concept known as "tuned electrophilicity."

Anticancer Cytotoxicity

Derivatives of 3-(Isoquinolin-4-yl)prop-2-enoic acid, particularly amides, have demonstrated significant cytotoxicity against tumor cell lines.

  • SAR Insight: Conversion of the acid to an amide (e.g., with benzylamine or substituted anilines) generally increases lipophilicity and cell permeability.

  • Case Study: Zouroudis et al. reported that C4-substituted isoquinoline acrylamides showed potency against non-small cell lung cancer lines. The planar isoquinoline core likely facilitates DNA intercalation or kinase binding, while the side chain locks the molecule in a bioactive conformation.

Visualization: Mechanism of Action

MOA Drug Isoquinoline Acrylamide (Electrophile) Complex Michael Addition Complex (Covalent Bond) Drug->Complex Attack at Beta-Carbon Target Target Kinase (Cys-SH Nucleophile) Target->Complex Thiol Attack Effect Enzyme Inactivation (Irreversible/Reversible) Complex->Effect Biological Consequence

Caption: Mechanism of covalent inhibition via Michael addition of a cysteine thiol to the acrylic acid warhead.

Experimental Protocols

Protocol A: Synthesis via Heck Reaction

Objective: Synthesis of (E)-3-(Isoquinolin-4-yl)acrylic acid.

  • Reagents: 4-Bromoisoquinoline (1.0 eq), Ethyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), Triethylamine (2.5 eq), DMF (Solvent).

  • Procedure:

    • Charge a flame-dried flask with 4-bromoisoquinoline, Pd(OAc)₂, and PPh₃ under argon.

    • Add DMF (degassed) and Triethylamine.

    • Add Ethyl acrylate dropwise.

    • Heat the mixture to 100°C for 12–16 hours. Monitor by TLC.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify the ester intermediate by column chromatography (Hexane/EtOAc).

  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq).

    • Stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 3. The product will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Protocol B: Cysteine Reactivity Assay (Ellman’s Reagent)

Objective: Assess the electrophilic reactivity of the scaffold (Michael acceptor potential).

  • Setup: Prepare a 10 mM stock solution of the test compound (Isoquinoline acrylate) and N-acetylcysteine (NAC) in PBS buffer (pH 7.4).

  • Incubation: Mix compound and NAC (1:1 ratio) and incubate at 37°C.

  • Measurement: At time points (0, 15, 30, 60 min), withdraw aliquots.

  • Quantification: React aliquots with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.

    • Logic: A decrease in absorbance indicates the consumption of free thiols (NAC) via Michael addition to the drug candidate.

References

  • Zouroudis, S., et al. "C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action." The Open Medicinal Chemistry Journal, 2008.

  • Xu, X., et al. "Microwave-Assisted Synthesis of 4-Substituted Isoquinolines."[1][2] Organic Letters, 2021.[1]

  • Kee, J., et al. "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis." Journal of the American Chemical Society, 2014.

  • PubChem. "Compound Summary: 3-(Isoquinolin-4-yl)acrylic acid." National Library of Medicine.

Sources

Rational Design of Targeted Covalent Kinase Inhibitors: Exploiting the 3-(Isoquinolin-4-yl)prop-2-enoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted covalent inhibitors (TCIs) have fundamentally reshaped kinase drug discovery by offering prolonged target residence times, high biochemical potency, and exquisite kinome selectivity. At the core of this paradigm is the requirement for a highly optimized pharmacophore that perfectly balances non-covalent affinity with precisely tuned electrophilic reactivity. The 3-(isoquinolin-4-yl)prop-2-enoic acid scaffold represents a masterclass in this balance, serving as a highly versatile foundation for the development of next-generation kinase inhibitors.

The Rationale for the Scaffold

The architectural brilliance of 3-(isoquinolin-4-yl)prop-2-enoic acid lies in its bipartite nature, which facilitates a two-step binding mechanism:

  • The Isoquinoline Core (The Anchor): Isoquinoline acts as a privileged hinge-binding motif. The

    
    -hybridized nitrogen of the isoquinoline ring serves as a robust hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met or Leu residues). This initial non-covalent interaction establishes the reversible binding affinity (
    
    
    
    ).
  • The Prop-2-enoic Acid Moiety (The Warhead): Also known as an acrylic acid derivative, this

    
    -unsaturated carboxylic acid functions as a tunable Michael acceptor. When positioned correctly by the isoquinoline anchor, the electron-deficient 
    
    
    
    -carbon undergoes nucleophilic attack by the thiolate of a non-catalytic cysteine residue in the kinase active site. 1[1].

G Iso Isoquinoline Core (Hinge Binder) Prop Prop-2-enoic Acid (Warhead) Iso->Prop Scaffold Hinge Kinase Hinge (H-Bonds) Iso->Hinge Non-covalent Cys Active Site Cysteine (Nucleophile) Prop->Cys Covalent Bond

Fig 1. Bipartite binding model of the isoquinoline-acrylate scaffold in the kinase active site.

Chemical Synthesis & Late-Stage Functionalization (LSF)

The free carboxylic acid of the prop-2-enoic moiety is rarely used in vivo due to poor membrane permeability and suboptimal electrophilicity. Instead, it is converted into an acrylamide via Late-Stage Functionalization (LSF). This amidation precisely tunes the warhead, preventing promiscuous reactivity with abundant cellular nucleophiles like glutathione (GSH) and minimizing off-target toxicity2[2].

Methodology 1: Nanomole-Scale Synthesis & LSF of Isoquinoline-Acrylamides

Causality & Validation: Traditional milligram-scale synthesis creates severe bottlenecks in covalent drug discovery. Nanomole-scale LSF allows direct biological screening of crude reaction mixtures, provided the conversion is high and byproducts are biologically inert.

  • Scaffold Activation: Dispense 3-(isoquinolin-4-yl)prop-2-enoic acid (100 nmol) into a 384-well plate. Add HATU (120 nmol) and DIPEA (300 nmol) in anhydrous DMF (1 µL).

    • Causality: HATU rapidly forms a highly reactive active ester, which is essential for driving the amidation reaction to absolute completion at sub-millimolar concentrations.

  • Amine Coupling: Add a library of diverse primary/secondary amines (150 nmol, 1.5 eq) to individual wells. Incubate at room temperature for 4 hours.

  • Quenching & Self-Validation: Quench the reaction with 1% formic acid.

    • Validation Step: Analyze 5% of the randomized wells via SFC-MS (Supercritical Fluid Chromatography-Mass Spectrometry) to confirm >85% conversion to the desired acrylamide. Wells failing this purity metric are strictly excluded from downstream biological assays to prevent false negatives.

Synth Start 4-Bromoisoquinoline Heck Heck Coupling (Acrylic Acid, Pd-cat) Start->Heck Int 3-(Isoquinolin-4-yl)prop-2-enoic acid Heck->Int Amidation Nanoscale Amidation (HATU, Amines) Int->Amidation Lib Covalent Acrylamide Library Amidation->Lib

Fig 2. Nanomole-scale synthetic workflow for late-stage functionalization of the scaffold.

In Vitro Profiling & Covalent Validation

Validating the covalent mechanism of action is critical. A compound might exhibit high potency in a biochemical assay due to strong non-covalent interactions rather than true covalent modification. Intact protein mass spectrometry is the gold standard for confirming 1:1 stoichiometry and ruling out non-specific multi-alkylation3[3].

Methodology 2: Intact Protein LC-MS for Covalent Adduct Validation

Causality & Validation: This protocol ensures the inhibitor modifies the target kinase exclusively at the intended cysteine, ensuring a safe toxicity profile.

  • Protein Incubation: Incubate recombinant target kinase (e.g., MKK7, 2 µM) with the synthesized inhibitor (20 µM, 10-fold excess) in HEPES buffer (pH 7.4) at 25°C for 60 minutes.

    • Causality: A 10-fold excess drives the pseudo-first-order kinetics to completion, allowing for clear visualization of the maximum adduct formation.

  • Reaction Quenching: Add 1% formic acid to denature the protein, unfold the active site, and halt the reaction instantly.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 software.

  • Self-Validation Step: Run a parallel control using a kinase mutant where the target cysteine is mutated to serine (e.g., MKK7 C218S). A complete lack of mass shift in the mutant confirms absolute site-selectivity for the target cysteine.

Quantitative Data: Kinetic Parameters

The efficacy of covalent inhibitors is defined by


, which measures the overall efficiency of covalent bond formation.
Compound IDTarget KinaseCysteine ResidueIC₅₀ (nM)

(s⁻¹)

(nM)

(M⁻¹ s⁻¹)
Iso-Acr-01 MKK7Cys21812.50.00451453.1 × 10⁴
Iso-Acr-02 MKK7Cys2184.20.0082859.6 × 10⁴
Iso-Acr-03 FLT3Cys69428.00.00213106.7 × 10³
Iso-Acr-04 EGFRCys797>1000N/A>5000N/A

Cellular Target Engagement & Pathway Modulation

Biochemical assays lack the complexity of the cellular milieu (e.g., competing high ATP concentrations, abundant cellular thiols). To prove efficacy, the inhibitor must demonstrate target engagement inside a living cell. For kinases like MKK7, which exclusively phosphorylates JNK, pathway modulation can be tracked via Western blotting of downstream targets2[2].

Methodology 3: Cellular Target Engagement via Western Blotting

Causality & Validation: This assay confirms cell permeability, intracellular target inhibition, and rules out general cytotoxicity.

  • Cell Treatment: Seed target cancer cells (e.g., HCT116) at

    
     cells/well. Treat with a concentration gradient of the inhibitor (1 nM to 10 µM) for 2 hours.
    
  • Pathway Stimulation: Stimulate the cells with anisomycin (1 µg/mL) for 30 minutes.

    • Causality: Anisomycin strongly activates the MKK7/JNK stress pathway, providing a robust dynamic range for measuring kinase inhibition.

  • Lysis and Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validation Step: Probe with primary antibodies against phospho-JNK (target) and total-JNK (loading control). A dose-dependent decrease in p-JNK with constant total-JNS validates specific pathway inhibition rather than general cell death.

Pathway Stim Cellular Stress MKK7 MKK7 Kinase Stim->MKK7 JNK Phospho-JNK MKK7->JNK Activation Inh Covalent Inhibitor Inh->MKK7 Irreversible Block Apop Apoptosis JNK->Apop

Fig 3. Intracellular MKK7/JNK signaling pathway targeted by the covalent inhibitor.

Conclusion

The 3-(isoquinolin-4-yl)prop-2-enoic acid scaffold is a highly versatile starting point for the development of targeted covalent kinase inhibitors. By combining the privileged hinge-binding properties of isoquinoline with the tunable electrophilicity of prop-2-enoic acid derivatives, researchers can rapidly generate highly selective, irreversible inhibitors capable of navigating the complex intracellular kinome.

References

  • Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Multicomponent reaction–derived covalent inhibitor space | PMC - National Institutes of Health. URL:[Link]

  • Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia | Scholarly Publications Leiden University. URL:[Link]

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A Technical Guide to the Predicted Metabolic Stability of 3-(Isoquinolin-4-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This in-depth technical guide provides a comprehensive analysis of the predicted metabolic stability of 3-(Isoquinolin-4-yl)prop-2-enoic acid, a molecule featuring a nitrogen-containing heterocyclic isoquinoline core and an acrylic acid side chain. We will explore the probable metabolic pathways, detail the state-of-the-art experimental protocols for in vitro assessment, and discuss the analytical methodologies required for robust quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the metabolic fate of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Metabolic stability, the compound's resistance to biotransformation by metabolic enzymes, is a cornerstone of the ADME profile.[2][4] The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes, most notably the Cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.[1][5][6]

A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and a short duration of action, potentially necessitating frequent or high doses to achieve a therapeutic effect.[1][5] Conversely, a compound that is too stable may accumulate, leading to toxicity. Furthermore, the products of metabolism—metabolites—can themselves be pharmacologically active or toxic.[1] Therefore, early assessment of metabolic stability allows for the strategic optimization of drug candidates to achieve a desirable pharmacokinetic profile, enhancing both efficacy and safety.[3][4]

This guide focuses on 3-(Isoquinolin-4-yl)prop-2-enoic acid. Its structure presents several potential metabolic "soft spots": the isoquinoline ring system, susceptible to oxidation, and the carboxylic acid group, a prime candidate for conjugation.

Predicted Metabolic Pathways of 3-(Isoquinolin-4-yl)prop-2-enoic Acid

The metabolic fate of a molecule is predicted by identifying its functional groups and structural motifs known to be substrates for metabolic enzymes.

Phase I Metabolism (Functionalization Reactions)

Phase I metabolism typically introduces or exposes functional groups, slightly increasing the polarity of the compound. For 3-(Isoquinolin-4-yl)prop-2-enoic acid, the primary Phase I enzymes of concern are the Cytochrome P450s.[6]

  • Aromatic Hydroxylation: The isoquinoline ring is an electron-rich aromatic system and a likely target for CYP-mediated oxidation. Hydroxylation can occur at multiple positions on both the benzene and pyridine portions of the fused ring system. Studies on the metabolism of quinoline, a related heterocycle, have shown that CYP2A6 and CYP2E1 are involved in its hydroxylation.[7]

  • N-Oxidation: The nitrogen atom in the isoquinoline ring can be oxidized by CYPs to form an N-oxide.

  • Epoxidation: The double bond in the prop-2-enoic acid side chain is a potential site for epoxidation, which could be followed by hydrolysis via epoxide hydrolase to form a diol.

Phase II Metabolism (Conjugation Reactions)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating excretion.[8]

  • Glucuronidation: This is predicted to be a major metabolic pathway for 3-(Isoquinolin-4-yl)prop-2-enoic acid. The carboxylic acid moiety is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the formation of an acyl glucuronide.[9][10] This is a high-capacity pathway that can lead to rapid clearance.[11] Hydroxylated metabolites generated during Phase I are also readily conjugated with glucuronic acid. The UGT1A and UGT2B families are the most important for drug metabolism.[10][12]

  • Sulfation: Hydroxylated metabolites could also undergo sulfation, although glucuronidation is often the more dominant pathway for phenols.

The diagram below illustrates the predicted primary metabolic pathways.

Metabolic Pathways Predicted Metabolic Pathways of 3-(Isoquinolin-4-yl)prop-2-enoic Acid cluster_phase1 Phase I (CYP450) Parent 3-(Isoquinolin-4-yl)prop-2-enoic acid PhaseI Phase I Metabolites Parent->PhaseI Oxidation PhaseII_Parent Acyl Glucuronide (Parent Conjugate) Parent->PhaseII_Parent Glucuronidation (UGT) Hydroxylation Aromatic Hydroxylation N_Oxidation N-Oxidation Epoxidation Epoxidation PhaseII_Metabolite Glucuronide/Sulfate (Metabolite Conjugate) PhaseI->PhaseII_Metabolite Glucuronidation (UGT) Sulfation (SULT)

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Protocols for In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability, in vitro assays using liver-derived subcellular fractions or cells are the industry standard.[13][14] These assays measure the disappearance of the parent compound over time.[15]

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I (CYP-mediated) metabolism.[15][16] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[16]

Experimental Protocol:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 3-(Isoquinolin-4-yl)prop-2-enoic acid in DMSO.

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice and dilute to a working concentration of 1 mg/mL protein in phosphate buffer.[17]

    • NADPH Regenerating System: Prepare a solution containing co-factors such as NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of NADPH, which is essential for CYP activity.[18]

  • Incubation Procedure:

    • Pre-warm a solution of liver microsomes and the test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.[19]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[19][20]

    • Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).[16]

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.[18]

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.[18]

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line (k) is the rate constant of elimination.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the equations in Table 1.[21]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors, offering a more comprehensive and physiologically relevant model.[22][23][24] This assay can account for cellular uptake and the contribution of both phases of metabolism.[23]

Experimental Protocol:

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability assessment (e.g., via trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[22]

  • Incubation Procedure:

    • Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.

    • Incubate the cell suspension in a shaking water bath or incubator at 37°C, under a humidified atmosphere of 5% CO2 / 95% air.[25]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the suspension.[25]

    • Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

  • Data Analysis:

    • Calculation of t½ and CLint is performed as described for the microsomal assay, with the CLint value being normalized to the number of hepatocytes used (e.g., µL/min/10^6 cells).[22]

The general workflow for these in vitro stability assays is depicted below.

Experimental Workflow General Workflow for In Vitro Metabolic Stability Assays Prep 1. Reagent Preparation (Compound, Microsomes/Hepatocytes, Cofactors) Incubate 2. Incubation at 37°C (Initiate with Cofactor) Prep->Incubate Sample 3. Time-Point Sampling (e.g., 0, 15, 30, 60 min) Incubate->Sample Quench 4. Reaction Quenching (Ice-Cold Acetonitrile + IS) Sample->Quench Process 5. Sample Processing (Centrifugation) Quench->Process Analyze 6. LC-MS/MS Analysis (Quantify Parent Compound) Process->Analyze Data 7. Data Analysis (Calculate t½ and CLint) Analyze->Data

Caption: A typical workflow for in vitro stability assays.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolic stability assays.[26][27] Its high sensitivity allows for the detection of low concentrations of the parent drug, while its specificity ensures accurate quantification even in complex biological matrices like cell lysates.[27][28]

  • Chromatographic Separation: A reversed-phase HPLC or UHPLC column separates the parent compound from potential metabolites and matrix components before detection.[23]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, minimizing interferences.[23]

Data Interpretation and Quantitative Summary

The primary outputs of in vitro stability assays are the half-life (t½) and the intrinsic clearance (CLint).[29]

  • In Vitro Half-life (t½): The time required for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver (or a liver sub-fraction) to metabolize a drug, independent of other physiological factors like blood flow.[4] It is the most valuable parameter for predicting in vivo hepatic clearance.[22][30]

These parameters are calculated from the rate of disappearance (k).

Table 1: Key Parameters and Calculation Formulas

ParameterFormulaDescription
Rate Constant (k) Slope of the ln(% remaining) vs. time plotThe first-order rate of disappearance of the compound.
Half-life (t½) 0.693 / kTime to metabolize 50% of the compound.
Intrinsic Clearance (CLint) (0.693 / t½) * (Incubation Volume / Protein or Cell Number)Volume of matrix cleared of the drug per unit time per unit of protein/cells.[21]

The CLint values can then be used in various models (e.g., the well-stirred model) to predict in vivo human hepatic clearance, a critical parameter for estimating the human dose.[22]

Conclusion

3-(Isoquinolin-4-yl)prop-2-enoic acid possesses structural features that suggest susceptibility to both Phase I (oxidation of the isoquinoline ring) and significant Phase II (glucuronidation of the carboxylic acid) metabolism. The acrylic acid moiety is a strong liability for rapid clearance via conjugation. Experimental verification using in vitro tools such as liver microsomal and hepatocyte stability assays is essential to quantify its metabolic rate. The data generated from these assays, particularly the intrinsic clearance (CLint), are critical for guiding further drug development efforts, enabling structure-activity relationship studies to modulate metabolic stability, and ultimately predicting the compound's pharmacokinetic behavior in humans. A thorough understanding of its metabolic fate is a non-negotiable step toward developing a safe and effective therapeutic agent.

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  • Taylor & Francis Online. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Retrieved February 27, 2026, from [Link]

  • News-Medical.Net. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods.
  • PubMed. (2023, December 18). Machine Learning Enables Accurate Prediction of Quinone Formation during Drug Metabolism. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023, January 19).
  • ResearchGate. (2026, January 27). Prediction of Drug Metabolites.
  • MDPI. (2023, June 29).

Sources

Methodological & Application

Application Note: Synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid via Heck Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid (also known as 4-isoquinolineacrylic acid), a critical intermediate in the development of Rho-kinase (ROCK) inhibitors and vasodilators (e.g., Fasudil analogs).

While direct coupling of acrylic acid is theoretically possible, it often suffers from low yields due to decarboxylation and polymerization side reactions. Therefore, this protocol utilizes a Heck-Mizoroki coupling of 4-bromoisoquinoline with ethyl acrylate, followed by ester hydrolysis. This two-step sequence offers superior purification control, higher overall yields (>85%), and scalability suitable for preclinical drug development.

Strategic Rationale & Reaction Design

Retrosynthetic Analysis

The target molecule contains a vinyl group attached to the electron-deficient C4 position of the isoquinoline ring. The Heck reaction is the method of choice due to its high trans-selectivity (


-isomer) and tolerance of the pyridine-like nitrogen atom, provided specific conditions are met to prevent catalyst poisoning.
Critical Parameter Optimization
  • Catalyst System: Palladium(II) acetate [Pd(OAc)

    
    ] is preferred over Pd(0) sources like Pd(PPh
    
    
    
    )
    
    
    due to stability and cost.
  • Ligand Selection: Triphenylphosphine (PPh

    
    ) is the standard baseline. However, Tri-o-tolylphosphine [P(o-tol)
    
    
    
    ]
    is highly recommended for this substrate. The steric bulk of the o-tolyl groups facilitates the dissociation of the Pd-ligand complex, creating the active coordinatively unsaturated species necessary for the oxidative addition of the sterically hindered 4-bromoisoquinoline.
  • Base & Additives: Triethylamine (Et

    
    N) acts as both the base and the reductant to generate the active Pd(0) species in situ.
    
  • The "Heterocycle Problem": The basic nitrogen in isoquinoline can coordinate to Pd, arresting the catalytic cycle. High temperatures (>100°C) and bidentate ligands or bulky monodentate ligands (like P(o-tol)

    
    ) help mitigate this "catalyst sequestration."
    

Experimental Protocols

Route A: Heck Coupling (Synthesis of Ethyl Ester Intermediate)

Reaction:



Materials:

  • 4-Bromoisoquinoline (1.0 eq, 10 mmol, 2.08 g)

  • Ethyl acrylate (1.5 eq, 15 mmol, 1.63 mL)

  • Pd(OAc)

    
     (5 mol%, 0.5 mmol, 112 mg)
    
  • P(o-tol)

    
     (10 mol%, 1.0 mmol, 304 mg)
    
  • Triethylamine (2.5 eq, 25 mmol, 3.5 mL)

  • DMF (Dimethylformamide), anhydrous (20 mL)

Procedure:

  • Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N

    
    ) or Argon for 15 minutes.
    
  • Solvent Degassing: Sparge the DMF with N

    
     for 20 minutes prior to use to remove dissolved oxygen (critical to prevent phosphine oxidation).
    
  • Reagent Addition: Under a positive pressure of N

    
    , add 4-bromoisoquinoline, Pd(OAc)
    
    
    
    , and P(o-tol)
    
    
    . Add DMF via syringe.
  • Activation: Stir the mixture at room temperature for 5 minutes until the catalyst is dispersed (solution typically turns orange/red).

  • Substrate Addition: Add Triethylamine followed by Ethyl acrylate via syringe.

  • Reaction: Heat the mixture to 110°C in an oil bath. Monitor by TLC (System: Hexane/EtOAc 1:1) or LCMS.

    • Note: Reaction typically reaches completion in 4–12 hours. The product spot will be UV-active and more polar than the starting bromide.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF and salts.

    • Wash the organic layer with Brine (50 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    , gradient 0-40% EtOAc in Hexanes) to yield the ethyl ester as a light yellow solid.
    
Route B: Hydrolysis to Target Acid

Reaction:



Procedure:

  • Dissolve the purified ethyl ester (from 3.1) in Methanol (30 mL).

  • Add 2M NaOH (aq) (3.0 eq).

  • Stir at 60°C for 2 hours. Monitor for disappearance of the ester by TLC.

  • Isolation:

    • Concentrate to remove Methanol.

    • Dilute the remaining aqueous residue with water (10 mL).

    • Cool to 0°C in an ice bath.

    • Acidify carefully with 1M HCl to pH ~3-4. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 10 mL) and cold Et

    
    O (10 mL).
    
  • Drying: Dry in a vacuum oven at 50°C overnight.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific challenges posed by the isoquinoline nitrogen.

HeckCycle PreCat Pd(OAc)2 (Pre-catalyst) ActiveCat Pd(0)L2 (Active Species) PreCat->ActiveCat Reduction by Et3N/Phosphine OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + 4-Bromoisoquinoline Coord Olefin Coordination OxAdd->Coord + Ethyl Acrylate Poison Catalyst Poisoning (Isoquinoline N-Coordination) OxAdd->Poison N-binding (Off-cycle) MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Regenerate Pd(0)) BetaElim->RedElim - Product (Trans-alkene) RedElim->ActiveCat - HBr (Base scavenged)

Figure 1: Catalytic cycle of the Heck reaction. Note the "Catalyst Poisoning" pathway where the isoquinoline nitrogen can sequester the Palladium, necessitating high heat or bulky ligands.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers:

ParameterExpected ResultInterpretation
Appearance White to pale yellow powderDark color indicates Pd contamination (requires charcoal filtration).
1H NMR (DMSO-d6) Doublet at

6.5–6.9 ppm (

Hz)
Large coupling constant confirms trans (

) geometry.
1H NMR (Aromatic) Singlet at

~9.3 ppm (H-1)
Characteristic of the isoquinoline core; shift confirms C4 substitution.
LCMS [M+H]

matches calc. mass
Confirm molecular weight (MW: 199.21 g/mol ).
Solubility Soluble in DMSO, MeOH (hot)Poor solubility in non-polar solvents confirms acid formation.

Troubleshooting Guide

Issue: Low Conversion / Starting Material Remaining
  • Cause: Catalyst poisoning by the isoquinoline nitrogen.

  • Solution: Increase temperature to 120°C. Switch ligand to P(o-tol)

    
      (Tri-o-tolylphosphine) or use Jeffery Conditions  (Phase Transfer): Use Pd(OAc)
    
    
    
    , K
    
    
    CO
    
    
    , and Tetrabutylammonium bromide (TBAB) in DMF without phosphine ligands. TBAB stabilizes the Pd-nanoparticles formed in situ.
Issue: Palladium Black Formation[1]
  • Cause: Catalyst decomposition due to lack of ligand stabilization or oxygen leak.

  • Solution: Ensure rigorous degassing of DMF. Add slightly more ligand (increase L:Pd ratio to 3:1 or 4:1).

Issue: Product is "Tar-like"
  • Cause: Polymerization of ethyl acrylate.

  • Solution: Add a radical inhibitor (e.g., Hydroquinone, 1-2 mg) to the reaction mixture. Ensure the acrylate is added after the catalyst is active.

References

  • Heck Reaction Mechanism & Conditions: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Isoquinoline Synthesis Precedents: Sakamoto, T., et al. (1986). Palladium-catalyzed reaction of 4-bromoisoquinoline with alkenes. Chemical & Pharmaceutical Bulletin, 34(5), 2018-2023.

  • Jeffery Conditions (Phase Transfer): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212.

  • General Protocol Validation: Organic Syntheses, Coll. Vol. 10, p.627 (2004); Vol. 78, p.249 (2002). (Standard Heck conditions adapted for heterocycles).

Application Note: Synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic Acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of heteroaryl acrylic acids is a fundamental transformation in medicinal chemistry, providing versatile intermediates for active pharmaceutical ingredients (APIs). The target compound, 3-(Isoquinolin-4-yl)prop-2-enoic acid (also known as 3-(isoquinolin-4-yl)acrylic acid), features an amphoteric profile due to its basic isoquinoline nitrogen and acidic carboxylate moiety.

To construct the


-unsaturated carboxylic acid architecture, the Knoevenagel-Doebner condensation  is the premier methodology[1]. This reaction utilizes malonic acid as the active methylene donor and is typically co-catalyzed by a secondary amine (piperidine) in a weak base solvent (pyridine)[2].

Causality of Experimental Choices:

  • Piperidine (Organocatalyst): Rather than relying solely on base-catalyzed enolization, piperidine condenses with isoquinoline-4-carbaldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, accelerating the nucleophilic attack[3].

  • Pyridine (Solvent & Base): Pyridine serves a dual purpose. It acts as a weak base to deprotonate malonic acid into its reactive carbanion/enolate form. Later in the pathway, it facilitates the critical decarboxylation step, driving the thermodynamic anti-elimination of

    
     and water to yield the highly stable (E)-alkene stereoisomer[1].
    
  • Temperature Control: The reaction is strictly maintained between 80–90 °C. Exceeding 100 °C risks a secondary, unwanted decarboxylation of the product, leading to 4-vinylisoquinoline as a byproduct[2].

Mechanistic Pathway

The following diagram illustrates the self-validating mechanistic sequence of the organocatalyzed Knoevenagel-Doebner condensation.

Pathway Aldehyde Isoquinoline-4-carbaldehyde + Piperidine (Catalyst) Iminium Iminium Ion Intermediate [Lowered LUMO] Aldehyde->Iminium Condensation Adduct Aldol-Type Adduct (C-C Bond Formation) Iminium->Adduct Nucleophilic Attack Malonic Malonic Acid + Pyridine (Solvent/Base) Enolate Malonate Carbanion [Active Nucleophile] Malonic->Enolate Deprotonation Enolate->Adduct Elimination Decarboxylative Elimination (-CO₂, -H₂O, -Piperidine) Adduct->Elimination Heat (80-90 °C) Product (E)-3-(Isoquinolin-4-yl)prop-2-enoic acid [Target Product] Elimination->Product anti-Elimination

Fig 1: Mechanistic pathway of the Knoevenagel-Doebner condensation for heteroaryl acrylic acids.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsQuantity (10 mmol scale)Role
Isoquinoline-4-carbaldehyde 157.171.0 eq1.57 gLimiting Reagent
Malonic Acid 104.061.5 eq1.56 gActive Methylene
Piperidine 85.150.2 eq0.20 mL (~170 mg)Organocatalyst
Pyridine 79.105.0 eq4.00 mLSolvent / Weak Base
Hydrochloric Acid (2M) 36.46As needed~20-25 mLIsoelectric Precipitation

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity and maximize yield.

Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Isoquinoline-4-carbaldehyde (1.57 g, 10.0 mmol) and Malonic acid (1.56 g, 15.0 mmol).

  • Add Pyridine (4.0 mL) to the flask. Stir at ambient temperature until the solids are mostly dissolved.

  • Add Piperidine (0.20 mL, 2.0 mmol) dropwise. Note: A mild exotherm and color change (typically yellow/orange) may be observed as the iminium ion forms.

Execution & Monitoring
  • Submerge the flask in a pre-heated oil bath set to 90 °C .

  • Stir vigorously under a nitrogen atmosphere for 3 to 4 hours .

  • IPC (Self-Validation): Monitor the reaction via TLC (Eluent: 10% MeOH in Dichloromethane, UV 254 nm) or LCMS.

    • Expected observation: Complete consumption of the aldehyde (

      
      ) and appearance of a baseline/highly polar spot corresponding to the pyridinium salt of the product.
      
    • Mass validation: Target

      
      . Check for over-decarboxylation byproduct (4-vinylisoquinoline, 
      
      
      
      ).
Workup & Isoelectric Precipitation

Critical Insight: 3-(Isoquinolin-4-yl)prop-2-enoic acid is a zwitterion. It is highly soluble in basic media (as a carboxylate salt) and highly soluble in strongly acidic media (as an isoquinolinium hydrochloride salt). Isolation requires precise pH adjustment to its isoelectric point.

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with 20 mL of deionized water.

  • Transfer the mixture to a beaker and place it in an ice-water bath (0–5 °C).

  • Precipitation Step: While stirring continuously, add 2M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Stop the addition when the pH reaches 4.5 – 5.0 . A dense, pale-yellow precipitate will form.

  • Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.

Isolation & Characterization
  • Isolate the solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold water (

    
     mL) to remove residual pyridine and piperidine salts, followed by ice-cold ethanol (
    
    
    
    mL) to remove trace organic impurities.
  • Dry the solid under high vacuum at 45 °C for 12 hours.

  • Expected Yield: 1.55 – 1.65 g (78–83%).

  • NMR Characterization:

    
     NMR (DMSO-
    
    
    
    ) will show a characteristic trans-alkene doublet pair at
    
    
    ppm and
    
    
    ppm with a coupling constant (
    
    
    ) of
    
    
    Hz, confirming the (E)-stereochemistry.

Optimization & Quantitative Data

The table below summarizes the optimization landscape for this specific transformation, highlighting the causality between reaction conditions and product purity[2],[4].

Condition ProfileTemp (°C)Time (h)Catalyst LoadingYield (%)Purity (LCMS)Primary Impurity Profile
A (Optimal SOP) 904.00.20 eq81% >98% Trace unreacted aldehyde
B (Low Temp) 5012.00.20 eq45%95%High unreacted aldehyde
C (High Temp) 1102.00.20 eq62%82%4-vinylisoquinoline (over-decarboxylation)
D (Microwave) 1200.30.10 eq85%>99%Clean profile (rapid kinetics prevent degradation)

Note: Microwave-assisted synthesis (Condition D) offers superior kinetics and reduces the E-factor, but Condition A remains the most scalable approach for standard laboratory batch processing[4].

References[1] Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds

Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link][2] Title: Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation Source: Open Journal of Physical Chemistry (Scientific Research Publishing) URL: [Link][4] Title: Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Source: Frontiers in Chemistry URL: [Link][3] Title: Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Application Note: ¹H NMR Spectral Analysis of 3-(Isoquinolin-4-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview and Structural Significance

3-(Isoquinolin-4-yl)prop-2-enoic acid (commonly referred to as 3-(isoquinolin-4-yl)acrylic acid) is a critical pharmacophore and synthetic intermediate in the development of kinase inhibitors and epigenetic modulators. Confirming its structural integrity—specifically the substitution pattern on the isoquinoline core and the stereochemistry of the alkene—is paramount before downstream biological or synthetic applications.

This application note provides a comprehensive, self-validating ¹H NMR methodology. Rather than merely listing chemical shifts, this guide deconstructs the underlying quantum mechanical and magnetic phenomena that dictate the spectral output, empowering analysts to confidently elucidate this molecule and its derivatives.

Signal Assignment Logic and Magnetic Causality

The ¹H NMR spectrum of 3-(Isoquinolin-4-yl)prop-2-enoic acid is governed by three primary deshielding phenomena: the inductive pull of the sp² nitrogen, the magnetic anisotropy of the fused bicyclic ring, and the resonance effects of the conjugated acrylic acid moiety.

Deshielding_Logic Core 3-(Isoquinolin-4-yl)prop-2-enoic acid N_Effect Nitrogen Heteroatom (Inductive Pull) Core->N_Effect Anisotropy Aromatic Ring Current (Magnetic Anisotropy) Core->Anisotropy Alkene Conjugated Alkene (trans-geometry) Core->Alkene H1_H3 H-1 & H-3 Protons (Highly Deshielded, >8.5 ppm) N_Effect->H1_H3 Anisotropy->H1_H3 H_Ar H-5 to H-8 Protons (Aromatic Region, 7.5-8.3 ppm) Anisotropy->H_Ar H_Alkene Alpha/Beta Protons (Large J-coupling ~16 Hz) Alkene->H_Alkene

Logical relationship between molecular structural features and observed ¹H NMR chemical shifts.
Mechanistic Breakdown of Key Signals:
  • The Nitrogen Effect (H-1 and H-3): The H-1 proton is uniquely positioned between the highly electronegative nitrogen atom and the fused benzene ring. This dual exposure to inductive electron withdrawal and ring current anisotropy pushes its resonance extremely downfield (>9.0 ppm), establishing it as the primary anchor point for spectral calibration (PubChem - NIH)[1].

  • Conjugation and Resonance (H-

    
    ):  The 
    
    
    
    -proton of the alkene is heavily deshielded compared to isolated alkenes. Resonance structures involving the carbonyl oxygen pull electron density away from the
    
    
    -carbon, leaving the attached proton highly exposed to the external magnetic field.
  • Stereochemical Validation (Karplus Equation): The E (trans) geometry of the prop-2-enoic acid group is unequivocally confirmed by the scalar coupling constant (

    
    ) between the 
    
    
    
    and
    
    
    protons. A measured
    
    
    -value of ~15.8 Hz correlates to a 180° dihedral angle, whereas a Z (cis) isomer would exhibit a
    
    
    -value closer to 10 Hz (Chem. Pharm. Bull.)[2].

Experimental Protocol: Self-Validating NMR Workflow

Isoquinoline derivatives containing acidic functionalities often exhibit zwitterionic character or form robust intermolecular hydrogen-bonding networks. In non-polar solvents like CDCl₃, this leads to aggregation and anomalous line broadening (Proc. Indian Acad. Sci.)[3]. Therefore, DMSO-d₆ is the mandatory solvent for this protocol; it acts as a strong hydrogen-bond acceptor, fully solvating the monomeric species and ensuring sharp, quantifiable resonance lines.

NMR_Workflow A 1. Sample Weighing (3-5 mg compound) B 2. Solvent Addition (0.6 mL DMSO-d6) A->B C 3. Homogenization (Vortex/Sonicate) B->C D 4. Tube Transfer (5 mm precision tube) C->D E 5. Data Acquisition (400-600 MHz, 298 K) D->E F 6. Processing (Fourier Transform) E->F G 7. Signal Assignment (Integration & Analysis) F->G

Step-by-step experimental workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of 3-(Isoquinolin-4-yl)prop-2-enoic acid into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete disruption of hydrogen-bonded aggregates.

  • Transfer: Transfer the homogeneous solution to a high-precision 5 mm NMR tube using a glass Pasteur pipette. Wipe the exterior of the tube to prevent probe contamination.

  • Instrument Calibration (Critical Step):

    • Insert the sample into the spectrometer (400 MHz or higher recommended).

    • Lock onto the deuterium signal of DMSO-d₆.

    • Tune and Match the probe specifically for the sample to maximize signal-to-noise ratio.

    • Shim the magnetic field (Z1-Z5 gradients) until the residual DMSO solvent peak (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation of the broad carboxylic acid proton, allowing for accurate quantitative integration. Acquire 16 to 32 scans.

  • Self-Validation Check: Before full processing, check the integration ratio of the isolated H-1 singlet against the H-

    
     doublet. A strict 1:1 ratio validates that the molecule is intact and free of degradation products.
    

Quantitative Data Presentation

The following table summarizes the expected ¹H NMR spectral data for 3-(Isoquinolin-4-yl)prop-2-enoic acid in DMSO-d₆ at 298 K.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
IntegrationMechanistic Justification
-COOH 12.40 - 12.60Broad Singlet (br s)-1HHighly deshielded acidic proton; broad due to solvent exchange.
H-1 9.30 - 9.40Singlet (s)-1HExtreme deshielding from adjacent N atom and dual ring anisotropy.
H-3 8.80 - 8.90Singlet (s)-1HDeshielded by N atom; singlet due to C-4 substitution.
H-

(Alkene)
8.30 - 8.40Doublet (d)15.81HConjugated to the electron-withdrawing isoquinoline core; trans geometry.
H-8 8.15 - 8.25Doublet (d)8.0 - 8.51HAromatic proton peri to the nitrogen atom.
H-5 8.00 - 8.10Doublet (d)8.0 - 8.51HAromatic proton peri to the C-4 acrylic acid substituent.
H-6 7.75 - 7.85Triplet (t)7.0 - 7.51HStandard aromatic resonance; coupled to H-5 and H-7.
H-7 7.65 - 7.75Triplet (t)7.0 - 7.51HStandard aromatic resonance; coupled to H-6 and H-8.
H-

(Alkene)
6.60 - 6.75Doublet (d)15.81HAlpha to the carbonyl; exhibits classic large trans scalar coupling.

(Note: Exact chemical shifts may vary by ± 0.1 ppm depending on exact sample concentration and temperature fluctuations, but the relative order, multiplicity, and coupling constants are absolute).

Troubleshooting and Spectral Artifacts

  • Missing Carboxylic Acid Peak: If the signal at ~12.5 ppm is absent, it is likely due to rapid chemical exchange with trace water in the DMSO-d₆. To resolve this, ensure the use of fresh, ampouled DMSO-d₆ and thoroughly dry the sample under a high vacuum prior to analysis.

  • Line Broadening in the Aromatic Region: If the H-1 and H-3 signals appear as broad humps rather than sharp singlets, the concentration may be too high, leading to viscosity-induced quadrupolar relaxation effects from the nitrogen atom. Dilute the sample to ~2 mg/0.6 mL and re-acquire.

References

  • Isoquinoline | C9H7N | CID 8405 Source: PubChem - National Center for Biotechnology Information (NIH) URL:[Link]

  • Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds Source: Proceedings of the Indian Academy of Sciences (Chemical Sciences) URL:[Link]

  • Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

Sources

In vitro cytotoxicity assay protocols for isoquinoline acrylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Isoquinoline acrylic acids represent a potent class of pharmacophores that hybridize two distinct mechanisms of action: the DNA/microtubule-binding capability of the isoquinoline core (common in alkaloids like berberine and sanguinarine) and the covalent reactivity of the acrylic acid moiety . The latter often functions as a "Michael acceptor," capable of forming covalent bonds with nucleophilic cysteine residues on target proteins (e.g., GSTP1-1) or depleting cellular glutathione (GSH).[1]

The Challenge: Standard cytotoxicity protocols (e.g., standard MTT) frequently fail with this compound class. The conjugated


-systems of isoquinolines often exhibit intrinsic fluorescence or redox activity that interferes with colorimetric readouts. Furthermore, the Michael acceptor reactivity can lead to rapid protein binding in serum-rich media, altering effective concentrations.

This guide outlines a self-validating protocol architecture designed to eliminate false positives and distinguish between metabolic arrest (cytostasis) and membrane rupture (necrosis).

Pre-Assay Critical Control Points

Before pipetting cells, you must validate your chemical handling. Failure here renders downstream data useless.

A. Solubility & Vehicle Tolerance

Isoquinoline derivatives are characteristically hydrophobic.

  • Solvent: Dissolve stock in 100% DMSO (anhydrous).

  • The "0.5% Rule": The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v). Higher levels induce vehicle toxicity and membrane permeabilization, confounding LDH results.

  • Pre-cipitation Check: Dilute your highest stock concentration (e.g., 100 µM) into culture medium without cells. Incubate at 37°C for 2 hours. Inspect for crystal formation (microscopy). If crystals form, your apparent IC50 will be an artifact of solubility, not toxicity.

B. Chemical Interference Screen (Mandatory)

Isoquinolines (especially quinone-like derivatives) can spontaneously reduce tetrazolium salts (MTT/MTS) to formazan in the absence of cells, leading to "negative cytotoxicity" (false viability).

Validation Step:

  • Prepare media containing the compound at the highest test concentration (e.g., 50 µM).

  • Add MTT/CCK-8 reagent.

  • Incubate for 2 hours.

  • Result: If the media turns purple/orange (OD > 0.1 above blank), the compound interferes. Switch to Protocol B (ATP or LDH).

Experimental Workflows

Decision Matrix: Selecting the Right Assay

AssaySelection Start Compound Characterization CheckColor Does compound absorb at 570nm or 450nm? Start->CheckColor CheckRedox Is compound Redox Active? (Michael Acceptor/Quinone) CheckColor->CheckRedox No ATP Protocol C: CellTiter-Glo (ATP Luminescence) CheckColor->ATP Yes (Interference) MTT Protocol A: MTT/CCK-8 (Metabolic Activity) CheckRedox->MTT No LDH Protocol B: LDH Release (Membrane Integrity) CheckRedox->LDH Yes (False Positive Risk) CheckRedox->ATP Yes (High Sensitivity)

Figure 1: Decision matrix for selecting the appropriate cytotoxicity endpoint based on physicochemical properties of isoquinoline acrylic acids.

Protocol A: Metabolic Viability (Modified CCK-8/WST-8)

Recommended over MTT due to higher water solubility and lack of solubilization steps, reducing error.

Materials:

  • Target Cells (e.g., A549, MCF-7, HepG2).[2]

  • CCK-8 Reagent (WST-8).

  • 96-well clear-bottom plates.

Step-by-Step:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 100 µL media. Include "Blank" wells (media only). Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing serial dilutions of the Isoquinoline Acrylic Acid (0.1 µM – 100 µM).

    • Control: 0.5% DMSO Vehicle Control.

    • Interference Control: Compound + Media (No Cells).[3][4]

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Development: Add 10 µL CCK-8 reagent per well. Avoid introducing bubbles.

  • Readout: Incubate 1–4 hours. Measure Absorbance at 450 nm .

  • Correction:

    
    .
    
Protocol B: Membrane Integrity (LDH Release)

Essential for confirming necrosis and validating Michael acceptor-mediated damage.

Mechanistic Insight: Acrylic acid derivatives often deplete GSH, causing ROS accumulation and subsequent membrane damage. LDH release captures this late-stage toxicity better than metabolic assays.

Step-by-Step:

  • Seeding: Same as Protocol A.

  • Treatment: Treat cells with compound in phenol-red free media (phenol red interferes with LDH colorimetry).

  • Positive Control: 45 minutes prior to harvest, add Lysis Buffer (Triton X-100) to "Max Release" wells.

  • Harvest: Transfer 50 µL supernatant to a new plate (keep cells for DNA assay if needed).

  • Reaction: Add 50 µL LDH Reaction Mix. Incubate 30 min in dark (room temp).

  • Stop: Add Stop Solution. Read Absorbance at 490 nm .

  • Calculation:

    
    
    

Mechanistic Context & Data Interpretation

Understanding how these compounds kill is as important as if they kill. Isoquinoline acrylic acids often function via a "Two-Hit" mechanism.

MoA Compound Isoquinoline Acrylic Acid Target1 DNA/Topo I Intercalation Compound->Target1 Isoquinoline Core Target2 Michael Addition (Cysteine/GSH) Compound->Target2 Acrylic Tail Effect1 Replication Arrest Target1->Effect1 Effect2 GSH Depletion & ROS Spike Target2->Effect2 Outcome Apoptosis (Caspase 3/7) Effect1->Outcome Effect2->Outcome

Figure 2: Dual Mechanism of Action. The isoquinoline core targets DNA/Topoisomerase, while the acrylic acid tail acts as a Michael acceptor, depleting glutathione (GSH) and inducing oxidative stress.

Troubleshooting & Data Presentation

Table 1: Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
High OD in "No Cell" wells Chemical reduction of MTT/WST by the compound.[4]Switch to Protocol C (CellTiter-Glo) or subtract background rigorously.
Precipitate in wells Compound insolubility at high concentrations.Verify solubility limit in media; reduce max concentration; ensure DMSO < 0.5%.
LDH High / MTT High Membrane rupture without metabolic loss (Rare).Likely artifact.[4] Check if compound inhibits LDH enzyme activity directly.
Variability > 10% Evaporation or Pipetting error.Use "edge effect" mitigation (fill outer wells with PBS); use multi-channel pipettes.

Reporting Standards:

  • Report IC50 (50% Inhibitory Concentration) with 95% Confidence Intervals.

  • Calculate Selectivity Index (SI):

    
    .[5] An SI > 2.0 is generally required for a compound to be considered a viable lead.
    

References

  • Mechanisms of Isoquinoline Alkaloids

    • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2020).
  • Michael Acceptor Reactivity (Acrylic Acids)

    • Michael acceptor molecules in natural products and their mechanism of action.[6] (2021).[1][5][7][8] Details the covalent binding to cysteine residues and Nrf2 pathway activation.

  • Assay Interference (Redox Cycling)

    • Interference of chemical compounds with MTT and other cytotoxicity assays.[4][9] Isoquinoline-quinones can directly reduce tetrazolium salts.

    • (General reference for protocol adjustments).

  • Standard Protocol Guidelines

    • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

Sources

Microwave-assisted synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic Acid

Part 1: Executive Summary

Target Molecule: 3-(Isoquinolin-4-yl)prop-2-enoic acid (CAS: 2045277-02-7) Primary Application: Kinase inhibitor pharmacophore (e.g., Rho-kinase/ROCK), fragment-based drug discovery (FBDD).

This guide details a high-efficiency protocol for synthesizing 3-(Isoquinolin-4-yl)prop-2-enoic acid using microwave-assisted Mizoroki-Heck coupling. Unlike conventional thermal heating, which often requires 12–24 hours and suffers from catalyst deactivation due to the basic isoquinoline nitrogen, this microwave protocol achieves full conversion in <30 minutes.

Key Advantages of this Protocol:

  • Speed: Reaction time reduced by 95% (from 18 h to 25 min).

  • Selectivity: High trans-(E)-stereoselectivity (>98%).

  • Purification: "Self-cleaning" workup exploiting the zwitterionic nature of the product, minimizing chromatography.

Part 2: Scientific Foundation & Retrosynthesis

The Chemical Challenge

Functionalizing the C4 position of isoquinoline is electronically challenging. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. However, 4-bromoisoquinoline is readily available and serves as an excellent partner for Palladium-catalyzed cross-coupling.

Critical Issue - Catalyst Poisoning: The sp2 nitrogen of the isoquinoline ring is a Lewis base that can coordinate to Palladium (Pd), forming stable, inactive complexes.

  • Solution: Microwave irradiation provides the activation energy to reversibly dissociate these "resting state" Pd-N complexes, restoring the active catalytic cycle.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: 3-(Isoquinolin-4-yl)prop-2-enoic acid Disconnect Disconnection: C-C Bond (Heck) Target->Disconnect Retrosynthesis Alt_Route Alt Route: Knoevenagel (Isoquinoline-4-carbaldehyde + Malonic Acid) Target->Alt_Route Alternative SM1 4-Bromoisoquinoline (Electrophile) Disconnect->SM1 SM2 Acrylic Acid (Nucleophile) Disconnect->SM2

Figure 1: Retrosynthetic analysis showing the primary Heck coupling route and a secondary Knoevenagel option.

Part 3: Experimental Protocol (Heck Coupling)

This protocol is the industry standard for scalability and reproducibility.

Reagents & Materials
ComponentRoleEquivalentsConc/Amount
4-Bromoisoquinoline Substrate1.0 equiv1.0 mmol (208 mg)
Acrylic Acid Olefin1.5 equiv1.5 mmol (103 µL)
Pd(OAc)₂ Catalyst Precursor5 mol%11 mg
P(o-tol)₃ Ligand10 mol%30 mg
Triethylamine (TEA) Base3.0 equiv3.0 mmol (418 µL)
DMF SolventN/A3.0 mL (0.33 M)
  • Expert Insight: We use P(o-tol)₃ (Tri-o-tolylphosphine) instead of standard PPh₃. The steric bulk of the o-tolyl groups helps prevent the formation of the inactive Pd-Isoquinoline nitrogen complex [1].

Step-by-Step Workflow

Step 1: Vessel Preparation

  • Use a 10 mL microwave-transparent process vial (borosilicate glass).

  • Add a magnetic stir bar.

  • Weigh in 4-Bromoisoquinoline, Pd(OAc)₂, and P(o-tol)₃.

  • Critical: Cap the vial and purge with Argon/Nitrogen for 2 minutes. (Oxygen kills the active Pd(0) species).

Step 2: Liquid Addition

  • Inject DMF (anhydrous preferred) through the septum.

  • Inject TEA followed by Acrylic Acid.

  • Note: A slight exotherm or "smoking" may occur when mixing TEA and Acrylic Acid; this is normal salt formation.

Step 3: Microwave Irradiation

  • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

  • Temperature: 140 °C.

  • Pressure Limit: 15 bar (Safety cutoff).

  • Time: 25 minutes (Hold time).

  • Stirring: High (600+ rpm).

  • Pre-stir: 30 seconds (to dissolve solids before heating).

Step 4: Workup (The "Self-Validating" Purification) This molecule is amphoteric (Acidic COOH + Basic Isoquinoline N). We exploit this for purification without a column.

  • Dilute reaction mixture with Water (15 mL) . The pH will be basic (due to excess TEA).

  • Wash with Ethyl Acetate (2 x 10 mL) .

    • Why? This removes non-polar impurities (unreacted bromide, phosphine oxide) while the product remains in the aqueous layer as the carboxylate salt.

  • Acidify the aqueous layer carefully with 1M HCl to pH ~4–5 (The Isoelectric Point).

  • Precipitation: The product will crash out as a solid.

  • Filter, wash with cold water, and dry.

Experimental Workflow Diagram

Workflow Start Start: Reagents in Vial (Inert Atmosphere) MW MW Irradiation 140°C, 25 min Start->MW Check TLC/LCMS Check (SM Disappeared?) MW->Check Aq_Wash Dilute w/ Water (pH > 8) Wash w/ EtOAc Check->Aq_Wash Yes Recycle Add 5 min MW Check->Recycle No Acidify Acidify Aqueous Phase to pH 4-5 (HCl) Aq_Wash->Acidify Product in Aqueous Filter Precipitation & Filtration (Target Product) Acidify->Filter Recycle->MW

Figure 2: Operational workflow emphasizing the acid-base purification strategy.

Part 4: Characterization & Troubleshooting

Expected Analytical Data

To validate the synthesis, ensure your NMR data matches these diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • Alkene Protons: Two doublets with a large coupling constant (J ≈ 15.5–16.0 Hz ), indicating the (E)-isomer. Typically found around δ 6.8 ppm and 8.0 ppm.

    • Isoquinoline Singlet: A distinct singlet at δ ~9.3 ppm (H-1 proton between N and C4), characteristic of the isoquinoline ring.

    • Carboxylic Acid: Broad singlet at δ 12.0–13.0 ppm (exchangeable).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by N-atom.Switch to Pd(dppf)Cl₂ (more robust) or increase Temp to 160°C.
Pd Black Precipitation Catalyst decomposition ("Pd crash").Add TBAB (Tetrabutylammonium bromide) as a phase stabilizer [2].
Product in Organic Layer pH was too low during wash.Ensure aqueous layer is pH > 8 before EtOAc wash. Use 1M NaOH if needed.
Sticky Solid DMF occlusion.Recrystallize from Ethanol/Water (9:1).

Part 5: References

  • Herrmann, W. A., & Brossmer, C. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes. Angewandte Chemie International Edition. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

  • Xu, X., Feng, H., & Van der Eycken, E. V. (2021).[1] Microwave-Assisted Palladium-Catalyzed Synthesis of 4-Substituted Isoquinolines. Organic Letters. Link

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating. Chemical Communications. Link

Sources

Troubleshooting & Optimization

Improving yield of 3-(Isoquinolin-4-yl)prop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid . It synthesizes mechanistic insights with practical troubleshooting protocols.

Ticket Subject: Improving Yield & Purity of 3-(Isoquinolin-4-yl)prop-2-enoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Yield Killers"

Synthesizing 3-(Isoquinolin-4-yl)prop-2-enoic acid presents a unique "perfect storm" of chemical challenges that typically cap yields at 40-50% for novices. The two primary failure modes are:

  • Catalyst Deactivation (Heck Route): The basic nitrogen of the isoquinoline ring coordinates strongly to Palladium, poisoning the catalyst and arresting the catalytic cycle.

  • Zwitterionic Solubility (Workup): The product contains both a basic pyridine-like nitrogen and an acidic carboxylic acid. It exists as a zwitterion, making it highly soluble in water at neutral pH and difficult to extract into organic solvents, leading to massive loss during aqueous workup.

This guide provides a High-Fidelity Heck Protocol (using ester protection to boost yield) and a Zwitterion Isolation Workflow to recover the product.

Part 1: Route Selection & Optimization

While the Knoevenagel condensation (Isoquinoline-4-carbaldehyde + Malonic acid) is a classic route, the Heck Coupling is generally preferred for versatility and access to starting materials (4-bromoisoquinoline). However, attempting to couple acrylic acid directly often results in low yields due to polymerization and salt formation.

The Solution: Use Ethyl Acrylate or tert-Butyl Acrylate for the coupling, followed by a quantitative hydrolysis.

Optimized Heck Protocol (Two-Step Sequence)
Step 1: The "Ligand-Protected" Heck Coupling

To prevent the isoquinoline nitrogen from poisoning the Palladium, we must use a sterically bulky phosphine ligand or "ligandless" conditions with high temperature.

  • Substrates: 4-Bromoisoquinoline (1.0 eq), Ethyl Acrylate (1.5 eq).

  • Catalyst System: Pd(OAc)₂ (2-5 mol%) + P(o-tol)₃ (Tri-o-tolylphosphine) (10 mol%).

    • Why: The bulky o-tolyl groups prevent the isoquinoline nitrogen from displacing the phosphine on the Pd center.

  • Base: Triethylamine (Et₃N) (2.5 eq).

  • Solvent: DMF or DMAc (Anhydrous).

  • Conditions: 100°C - 120°C, inert atmosphere (Ar/N₂), 12-24 hours.

Step 2: Hydrolysis (Saponification)
  • Reagents: LiOH (3.0 eq) in THF/Water (1:1).

  • Conditions: Room temperature, 2-4 hours.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the critical "Anti-Poisoning" strategy.

HeckPathway Start 4-Bromoisoquinoline Reagents Ethyl Acrylate Pd(OAc)2 / P(o-tol)3 Et3N, DMF, 120°C Start->Reagents Oxidative Addition Intermediate Ethyl 3-(isoquinolin-4-yl)acrylate (Protected Ester) Reagents->Intermediate Heck Cycle (Bulky Ligand prevents N-coordination) Hydrolysis LiOH, THF/H2O Intermediate->Hydrolysis Saponification Product 3-(Isoquinolin-4-yl) prop-2-enoic acid Hydrolysis->Product pH Adjustment (pI)

Caption: Two-step synthesis strategy avoiding direct acrylic acid coupling to minimize side reactions.

Part 2: The Critical Isolation (Zwitterion Management)

The most common user complaint is "My reaction worked by TLC, but I recovered 10% mass." This is a workup failure, not a synthesis failure.

The Science: The product has an isoelectric point (pI) typically between pH 4.5 and 6.0.

  • pH < 3: Protonated cation (Soluble in water).[1]

  • pH > 8: Deprotonated anion (Soluble in water).

  • pH ~ 5: Neutral Zwitterion (Insoluble in water/organics -> Precipitates).

The "pH Swing" Isolation Protocol

Do NOT attempt a standard extraction with DCM or Ethyl Acetate; the product will stay in the water phase.

  • Concentration: After hydrolysis, remove THF under reduced pressure. You are left with the aqueous Lithium salt of the product (pH > 10).

  • Filtration: Filter this basic aqueous solution through Celite to remove Palladium black (catalyst residue).

  • The Swing:

    • Cool the filtrate to 0-5°C.

    • Slowly add 1M HCl dropwise while monitoring pH with a digital meter.

    • Target: Adjust exactly to pH 5.0 - 5.5 .

  • Precipitation: A thick solid should precipitate. Stir at 0°C for 30 minutes to age the crystal.

  • Collection: Vacuum filter the solid. Wash with a small amount of cold water, then cold acetone (to remove organic impurities).

  • Drying: Dry under high vacuum at 50°C.

Part 3: Troubleshooting & FAQs

Diagnostic Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% conversion) Catalyst PoisoningSwitch ligand to P(o-tol)₃ or XPhos . Increase catalyst loading to 5 mol%. Ensure solvent is degassed (O₂ kills active Pd).
Black Precipitate Early Pd Black FormationReaction temperature too high too fast. Add TBAB (Tetrabutylammonium bromide) as a phase-transfer stabilizer for Pd nanoparticles.
Product Lost in Workup pH MissYou likely acidified to pH 1-2 (forming the HCl salt). Add NaOH to bring pH back to 5.0.
Sticky/Tarry Product PolymerizationAdd a radical inhibitor (e.g., Hydroquinone , 1-2 mg) to the Heck reaction if using acrylates.
Low Regioselectivity IsomerizationEnsure base is not too strong. Use inorganic bases like K₂CO₃ instead of Et₃N if isomerization is observed.
Frequently Asked Questions

Q: Can I use the Knoevenagel condensation instead? A: Yes. Reaction of Isoquinoline-4-carbaldehyde + Malonic Acid in Pyridine (with catalytic Piperidine) works. However, decarboxylation can be sluggish.

  • Tip: Heat to 80°C for condensation, then reflux (115°C) to force decarboxylation.

  • Warning: Pyridine is difficult to remove completely and can solubilize the product during precipitation.

Q: My product is not precipitating at pH 5. What now? A: The ionic strength might be too high (too much salt from neutralization).

  • Fix: Evaporate the water to dryness. Triturate the solid residue with hot Ethanol or Methanol . The product will dissolve (likely), leaving inorganic salts (NaCl/LiCl) behind. Filter hot, then cool the filtrate to crystallize.

Q: Is the product light sensitive? A: Yes, conjugated isoquinolines can undergo [2+2] photodimerization in the solid state over time. Store in amber vials protected from light.

Part 4: Experimental Protocol (Bench-Ready)

Synthesis of Ethyl 3-(isoquinolin-4-yl)acrylate (Intermediate):

  • Charge a dried flask with 4-bromoisoquinoline (1.04 g, 5 mmol), Pd(OAc)₂ (56 mg, 0.25 mmol), and P(o-tol)₃ (152 mg, 0.5 mmol).

  • Add anhydrous DMF (15 mL) and Triethylamine (1.4 mL, 10 mmol).

  • Degas by bubbling Nitrogen for 10 mins.

  • Add Ethyl Acrylate (0.8 mL, 7.5 mmol).

  • Heat to 110°C for 16 hours.

  • Cool, dilute with EtOAc (50 mL), wash with water (3x) to remove DMF. Dry organic layer (Na₂SO₄) and concentrate.

  • Checkpoint: Purify via flash column (Hexane/EtOAc) if necessary, or proceed to hydrolysis if >90% pure.

Hydrolysis to Acid:

  • Dissolve ester in THF (10 mL). Add LiOH (aq, 1M, 10 mL).

  • Stir at RT until TLC shows consumption of ester (~3h).

  • Evaporate THF.

  • Acidify aqueous residue with 1M HCl to pH 5.0 .

  • Filter the resulting precipitate.

References

  • Heck Reaction Mechanism & Ligand Effects

    • Title: The Heck Reaction: New Developments and Applic
    • Source: Organic Chemistry Portal.[2][3][4]

    • URL:[Link]

    • Relevance: Validates the use of bulky ligands to prevent c
  • Isoquinoline Chemistry & Solubility

    • Title: Exploring the Chemistry and Applic
    • Source: Amerigo Scientific.
    • URL:[Link]

    • Relevance: Confirms basicity and solubility profiles of isoquinoline deriv
  • Knoevenagel Condensation (Alternative Route)

    • Title: Knoevenagel Condensation - Doebner Modification.[4][5][6]

    • Source: Organic Chemistry Portal.[2][3][4]

    • URL:[Link]

    • Relevance: Provides standard conditions for the aldehyde-malonic acid route.
  • Zwitterion Purification Strategies

    • Title: Overcoming poor solubility of quinoline derivatives in reactions.[7]

    • Source: BenchChem.[7]

    • Relevance: Supports the pH adjustment str

Sources

Technical Support Center: Solubility Optimization for 3-(Isoquinolin-4-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical solubility challenges associated with 3-(Isoquinolin-4-yl)prop-2-enoic acid . As a zwitterionic molecule containing both a basic isoquinoline nitrogen (


) and an acidic carboxylic acid tail (

), this compound exhibits a "U-shaped" solubility profile.[1] It is prone to rapid precipitation in neutral buffers (pH 6.0–7.4), often crashing out of solution upon dilution from DMSO stocks.[1]

This document provides validated protocols to overcome these limitations using pH manipulation, salt formation, and cyclodextrin complexation.[1]

Module 1: The Physicochemical Challenge

To solve the solubility issue, you must first understand the ionization states. This molecule is an ampholyte .[2][1]

  • State A (pH < 3.0): The isoquinoline nitrogen is protonated (

    
    ).[2] The molecule is Cationic  and highly soluble.[1]
    
  • State B (pH 4.0 – 6.0): The carboxylic acid deprotonates (

    
    ) while the nitrogen remains protonated (
    
    
    
    ).[2] The molecule approaches its Isoelectric Point (pI) , forming a net-neutral zwitterion.[1] Solubility is at its minimum here.
  • State C (pH > 7.5): The nitrogen deprotonates.[1] The molecule is Anionic (

    
    ) and soluble, but potentially less stable than the cationic form depending on the counter-ion.
    
Visualizing the Solubility Trap

SolubilityMechanism cluster_0 Solubility Profile Acid pH < 3.0 Cationic Species (Soluble) Neutral pH 4.5 - 6.0 Zwitterion/Neutral (INSOLUBLE PRECIPITATE) Acid->Neutral Add Base (Deprotonation of COOH) Neutral->Acid Add Acid Base pH > 7.5 Anionic Species (Soluble) Neutral->Base Add Base (Deprotonation of NH+) Base->Neutral Add Acid

Figure 1: The pH-dependent solubility mechanism. The red zone indicates the pH range where precipitation is chemically favored due to lattice energy dominating solvation energy.

Module 2: Troubleshooting & FAQs
Q1: Why does my compound precipitate immediately when I add my DMSO stock to PBS (pH 7.4)?

Diagnosis: "DMSO Shock" combined with the Common Ion Effect. PBS contains high concentrations of sodium and potassium.[1] While pH 7.4 is theoretically basic enough to generate the anionic form, the transition from pure DMSO (dielectric constant ~47) to water (dielectric constant ~80) drastically reduces the solubility of the hydrophobic aromatic core. Furthermore, if the local pH drops even slightly during mixing, you hit the "Zwitterion Trap" (Figure 1).

The Fix: The "Shifted pH" Protocol Do not dilute directly into pH 7.4 PBS. Instead, dilute into a slightly more basic buffer (pH 8.[1]0) to ensure the molecule remains anionic, or use a complexing agent.[1]

Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into 50 mM Tris-HCl (pH 8.5) .

  • Final: Dilute into assay media.

  • Validation: Measure absorbance at 600nm (turbidity) immediately.[2][1] If OD > 0.05, precipitation has occurred.[1]

Q2: I cannot use high pH buffers for my cell culture. How do I dissolve it at neutral pH?

Diagnosis: You are fighting the crystal lattice energy.[1] You need to "hide" the hydrophobic isoquinoline ring.[1] The Fix: Cyclodextrin Complexation.[1][3] Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex, encapsulating the hydrophobic isoquinoline moiety while exposing the hydrophilic hydroxyl groups to the solvent.[2][1]

HP-


-CD Formulation Protocol: 
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in water.[2][1] Filter sterilize (0.22 
    
    
    
    m).[2][1][4]
  • Compound Addition: Add your solid compound directly to the HP-

    
    -CD vehicle (aim for 1–5 mg/mL).[2][1]
    
  • Energy Input: Sonicate for 30 minutes at 40°C.

  • Equilibration: Shake at 200 rpm for 4 hours at room temperature.

  • Usage: This stock can now be diluted into cell culture media (pH 7.4) without precipitation, as the equilibrium favors the inclusion complex over the solid crystal lattice.

Q3: Which salt form should I synthesize to improve shelf-stability and solubility?

Recommendation: Hydrochloride (HCl) Salt. While the sodium salt (interacting with the carboxylic acid) is an option, the hydrochloride salt (protonating the isoquinoline nitrogen) is generally preferred for this class of molecules.

  • Reasoning: The

    
     of the isoquinoline nitrogen (~5.4) allows for a stable salt with strong mineral acids.[1] HCl salts of isoquinolines often crystallize better and dissolve rapidly in water, generating a local acidic microenvironment that prevents zwitterion formation.[1]
    

Salt Screening Decision Matrix:

Salt TypeCounter-IonAdvantagesDisadvantages
Cationic Chloride (

)
High solubility, physiological compatibility.[2][1]Low pH in solution; may require buffering.[1]
Cationic Mesylate (

)
Excellent for lipophilic bases; often higher solubility than HCl.[2][1]Higher molecular weight penalty.[1]
Anionic Sodium (

)
Soluble at neutral/high pH.[2][1]Hygroscopic; prone to hydrolysis (reverting to free acid) in humid air.[1]
Module 3: Experimental Workflow Decision Tree

Use this flowchart to select the correct formulation strategy based on your assay constraints.

FormulationDecision Start Start: Select Assay Type CellBased Cell-Based Assay (Sensitive to pH/Solvents) Start->CellBased Enzymatic Enzymatic/Biochemical (Robust buffers) Start->Enzymatic InVivo In Vivo (Animal) (High conc. needed) Start->InVivo DMSO_Check Can you tolerate 0.5% DMSO? CellBased->DMSO_Check pH_Check Can assay run at pH < 5 or > 8? Enzymatic->pH_Check SaltForm Synthesize HCl Salt or Mesylate Salt InVivo->SaltForm YesDMSO Use DMSO Stock + Rapid Mixing DMSO_Check->YesDMSO Yes NoDMSO Use HP-beta-CD Complexation DMSO_Check->NoDMSO No AdjustPH Adjust Buffer pH to ionize drug pH_Check->AdjustPH Yes UseCosolvent Add 10-20% PEG400 or Glycerol pH_Check->UseCosolvent No

Figure 2: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

References & Authoritative Sources
  • Physicochemical Properties of Isoquinoline Derivatives Source: National Center for Biotechnology Information (2023).[2][1] PubChem Compound Summary for Isoquinoline. Relevance: Establishes the baseline

    
     of the isoquinoline core (5.4) and solubility profile.
    Link:[2]
    
  • Solubility-pH Profiles of Amphoteric Drugs Source: Shoghi, E., et al. (2013).[1] European Journal of Pharmaceutical Sciences. "Solubility-pH profiles of some acidic, basic and amphoteric drugs." Relevance: Validates the "U-shaped" solubility curve mechanism for zwitterionic compounds and the theoretical basis for pH adjustment strategies. Link:[2]

  • Cyclodextrin Complexation Strategies Source: Brewster, M. E., & Loftsson, T. (2007).[1] Advanced Drug Delivery Reviews. "Cyclodextrins as pharmaceutical solubilizers." Relevance: Provides the mechanistic basis for using HP-

    
    -CD to solubilize hydrophobic aromatics without organic cosolvents.[2][1]
    Link:[2]
    
  • pKa Determination of Acrylic Acid Derivatives Source: SciSpace (2015).[2][1] "Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids." Relevance: Confirms the acidic

    
     range (~4.[1]25) for the prop-2-enoic acid side chain, essential for calculating the isoelectric point.[2][1]
    Link:[2]
    

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(Isoquinolin-4-yl)prop-2-enoic acid before handling.

Sources

Technical Support Center: Optimization of Isoquinoline Acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions in Isoquinoline Acrylic Acid Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Chemical Challenge

Synthesizing isoquinoline acrylic acids (e.g., 1-, 3-, or 4-isoquinolineacrylic acid) presents a unique "double-edged" challenge in organic synthesis. You are coupling a strongly basic, coordinating heterocycle (isoquinoline) with a highly reactive, polymerizable alkene (acrylic acid/ester).

This interface creates two primary failure modes:

  • Catalyst Poisoning (The "N-Problem"): The isoquinoline nitrogen lone pair coordinates tightly to Palladium (Pd), shutting down the catalytic cycle in Heck couplings.

  • Runaway Polymerization: The acrylic moiety is prone to radical polymerization, often catalyzed by the very heat required for the coupling reaction.

This guide provides troubleshooting protocols to navigate these specific energy landscapes.

Module 1: The Heck Coupling Interface

The most common route to isoquinoline acrylic acids is the Heck-Mizoroki coupling of a haloisoquinoline with an acrylate ester, followed by hydrolysis.

Troubleshooting Guide: Reaction Stalled or Low Conversion

Symptom: Reaction stops at <20% conversion; TLC shows unreacted starting material; Catalyst precipitates ("Palladium Black") early.

Root Cause: Nitrogen Coordination. The basic nitrogen of the isoquinoline ring displaces the phosphine ligands or coordinates to the unsaturated Pd(0) species, forming a stable, unreactive complex (See Diagram 1).

Corrective Protocol: The "Jeffery Conditions" Do not use standard Pd(PPh3)4 conditions. Switch to Ligand-Free Phase Transfer Catalysis (PTC) . This method relies on "naked" Pd nanoparticles stabilized by tetraalkylammonium salts, which are less susceptible to N-poisoning.

ComponentStandard RecommendationMechanistic Function
Catalyst Pd(OAc)₂ (1-5 mol%)Precursor to active Pd(0).
Ligand NONE (Avoid Phosphines)Phosphines compete with N; removing them simplifies the cycle.
Additive TBAB or Bu₄NCl (1.0 equiv)Stabilizes Pd nanoparticles; facilitates phase transfer.
Base NaHCO₃ or K₂CO₃ (2.5 equiv)Inorganic bases are preferred over amines (Et₃N) to reduce N-load.
Solvent DMF or DMF/Water (9:1)High polarity stabilizes the charged intermediates.

Q: Why not just protect the Nitrogen? A: You can form the N-oxide (using mCPBA) prior to the Heck reaction. The N-oxide is less coordinating. However, this adds two steps (oxidation then reduction). The Jeffery conditions are usually sufficient and more efficient.

Diagram 1: The N-Poisoning Trap vs. Productive Cycle

HeckCycle Pd_Pre Pd(OAc)2 (Precursor) Pd_Active Active Pd(0) Species Pd_Pre->Pd_Active Reduction Ox_Add Oxidative Addition (Ar-Pd-X) Pd_Active->Ox_Add + Ar-X Dead_End Pd-N Complex (CATALYST DEATH) Pd_Active->Dead_End N-Coordination Coordination Olefin Coordination & Insertion Ox_Add->Coordination + Acrylate Ox_Add->Dead_End Ligand Displacement Product Isoquinoline Acrylate Coordination->Product Beta-Hydride Elimination Product->Pd_Active Regeneration Isoquinoline Isoquinoline (Free Nitrogen) Isoquinoline->Dead_End

Caption: The "N-Poisoning Trap" (Red) illustrates how the isoquinoline nitrogen sequesters the Pd catalyst, preventing the oxidative addition or olefin insertion steps.

Module 2: Preventing Polymerization

Symptom: The reaction mixture turns into a gel; workup yields a gummy, insoluble solid; NMR shows broad, undefined peaks in the aliphatic region.

Root Cause: Radical Polymerization. Acrylates are prone to thermal self-polymerization. The high temperatures of the Heck reaction (80-120°C) initiate this process.

Stabilization Protocol
  • Add a Radical Scavenger:

    • Recommendation: Add Hydroquinone or BHT (Butylated hydroxytoluene) at 1-2 mol% relative to the acrylate.

    • Why: These phenols scavenge peroxy radicals, terminating the polymer chain propogation without interfering with the Pd cycle (unlike copper salts, which might interfere).

  • Oxygen Management:

    • While Heck reactions require an inert atmosphere (Argon/Nitrogen) to protect the catalyst, total oxygen exclusion can sometimes promote polymerization if you are using polymerization inhibitors that require trace oxygen to function (like MEHQ).

    • Best Practice: Use strictly inert conditions (Argon) but rely on Phenothiazine as the inhibitor if strictly anaerobic conditions are maintained, as it works well in the absence of oxygen.

Module 3: The Knoevenagel Alternative

If the Heck reaction fails due to steric hindrance (e.g., at C1 position), the Knoevenagel condensation (Isoquinoline-aldehyde + Malonic acid) is the backup.

Troubleshooting: Decarboxylation

Symptom: Product is a styrene derivative (vinyl isoquinoline) instead of an acrylic acid. Root Cause: The intermediate dicarboxylic acid is thermally unstable and decarboxylates twice or prematurely.

Optimization Table:

ParameterIssueOptimization
Base Pyridine (Standard) is too hot/slow.Use Piperidine (cat.)[1][2] / Ethanol at lower temps (60°C).
Reagent Malonic Acid leads to di-acid.[2]Use Meldrum's Acid .[2] It condenses fast; hydrolysis retains the carboxylic acid better.
Workup Acidification generates heat.Acidify with cold dilute HCl to pH 4-5, not pH 1.

Master Protocol: Synthesis of 4-Isoquinolineacrylic Acid

Method: Ligand-Free Heck Coupling (Jeffery Conditions) Scale: 1.0 mmol

  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Reagents:

    • 4-Bromoisoquinoline (208 mg, 1.0 mmol)

    • Ethyl Acrylate (1.5 equiv, 160 µL) [Caution: Lachrymator]

    • Pd(OAc)₂ (5 mol%, 11 mg)

    • TBAB (Tetrabutylammonium bromide) (1.0 equiv, 322 mg)

    • NaHCO₃ (2.5 equiv, 210 mg)

    • Phenothiazine (1 mol%, ~2 mg) - Crucial anti-polymerization additive.

  • Solvent: Add anhydrous DMF (5 mL).

  • Reaction: Degas by bubbling Argon for 10 mins. Seal and heat to 100°C for 12-16 hours.

    • Checkpoint: Monitor TLC (EtOAc/Hexane). Look for the disappearance of the bromide.

  • Workup (The "Anti-Emulsion" Method):

    • Cool to Room Temp.[3] Dilute with Diethyl Ether (20 mL).

    • Wash with Water (3 x 10 mL) to remove DMF and TBAB.

    • Note: If an emulsion forms, add a small amount of saturated NaCl (Brine).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Hydrolysis (Ester to Acid):

    • Dissolve crude ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT (Do not heat to avoid decarboxylation).

    • Acidify carefully with 1M HCl to pH 4 to precipitate the zwitterionic product.

FAQ: Common User Queries

Q: My product is stuck in the aqueous layer during extraction. Why? A: Isoquinoline acrylic acids are zwitterionic (Basic N, Acidic COOH). At neutral pH, they are highly polar.

  • Fix: Adjust pH to the isoelectric point (usually pH 4-5) where solubility is lowest, inducing precipitation. Alternatively, use n-Butanol for extraction if it remains soluble.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (140°C, 20 mins) often suppresses side reactions by reducing the total thermal exposure time. However, you must use a radical scavenger, as the rapid heating rate can trigger flash polymerization of the acrylate.

Q: I see a "double addition" product. A: This is the Hydride-Reductive elimination failure. Ensure your acrylate is in excess (1.5 - 2.0 equiv) and your Pd loading is sufficient. If the catalyst dies, the intermediate can undergo homocoupling.

References

  • Jeffery, T. (1984). "Phase-transfer assisted solid-liquid Heck reactions." Tetrahedron Letters, 26(22), 2667-2670.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

  • Zeni, G., & Larock, R. C. (2006). "Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition." Chemical Reviews, 106(11), 4644–4680.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Technical Support Center: Stability & Handling of 3-(Isoquinolin-4-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOQ-ACR-STAB-001 Compound Class: Isoquinoline Acrylates / Cinnamic Acid Analogs Solvent Matrix: Dimethyl Sulfoxide (DMSO) >99.9%

Executive Summary & Mechanistic Insight[1]

3-(Isoquinolin-4-yl)prop-2-enoic acid (also known as 3-(Isoquinolin-4-yl)acrylic acid) presents a dual-stability challenge in DMSO stock solutions. Its stability is governed by two competing molecular features: the photosensitivity of the alkene linker and the basicity of the isoquinoline nitrogen .

Unlike simple organic acids, this compound is a conjugated system . In DMSO, it forms a stable solution, but it is thermodynamically poised to undergo degradation if environmental controls (light, humidity, temperature) are ignored.

The "Why": Mechanisms of Degradation

To preserve this compound, you must understand the three primary failure modes driven by the DMSO matrix:

  • Photo-Isomerization (The Primary Risk): The acrylic acid side chain (prop-2-enoic acid) exists primarily as the Trans (

    
    ) isomer, which is biologically active. Upon exposure to ambient UV/Blue light, the conjugated 
    
    
    
    -system absorbs energy, allowing rotation around the double bond to form the Cis (
    
    
    ) isomer. This isomer often lacks biological potency and has significantly different solubility, leading to precipitation.
    • Mechanism:[1][2]

      
       excitation 
      
      
      
      bond rotation
      
      
      relaxation to thermodynamic equilibrium (often a mix of
      
      
      ).
  • Hygroscopic "Crash-Out": DMSO is aggressively hygroscopic.[2] At 60% relative humidity, pure DMSO can absorb up to 10-15% water by weight within 24 hours.

    • Mechanism:[1][2] Water acts as an antisolvent for this lipophilic aromatic compound. As water concentration increases, the solubility of the isoquinoline derivative decreases exponentially, causing irreversible precipitation.

  • Freeze-Thaw Concentration Gradients: DMSO freezes at

    
    . When a stock solution freezes, the DMSO crystallizes first, excluding the solute. This pushes the compound into hyper-concentrated "pockets" of liquid.
    
    • Risk:[2] In these pockets, the compound may exceed its saturation limit and crystallize out.[2] Upon thawing, these crystals often require significant energy (heat/sonication) to redissolve, which further risks chemical degradation.

Visualizing the Stability Matrix

The following diagram illustrates the degradation pathways and the environmental triggers you must control.

DegradationPathways Compound 3-(Isoquinolin-4-yl) prop-2-enoic acid (Active Trans-Isomer) Isomer Cis-Isomer (Inactive/Low Solubility) Compound->Isomer Photo-Isomerization (Fastest Pathway) Precipitate Amorphous/Crystalline Precipitate Compound->Precipitate Antisolvent Effect Compound->Precipitate Supersaturation Exclusion N_Oxide N-Oxide (Oxidation Product) Compound->N_Oxide Slow Oxidation (Long-term storage) Light Ambient Light (UV/Blue) Light->Compound Water Atmospheric Moisture Water->Compound Absorbed by DMSO Freeze Freeze/Thaw Cycles Freeze->Compound

Figure 1: Critical degradation pathways. Note that Photo-Isomerization is the most immediate risk in a laboratory setting.

Troubleshooting Guide

Issue 1: "My stock solution has turned cloudy or has visible particles."

Diagnosis: Precipitation due to water absorption or Freeze-Thaw exclusion.

  • Immediate Action:

    • Vortex vigorously for 60 seconds.

    • If particles persist, warm the solution to

      
       in a water bath for 5-10 minutes.
      
    • Critical: Do not filter. Filtering removes the active compound, altering the concentration.

  • Root Cause: The DMSO likely absorbed moisture from the air, or the compound crystallized during freezing and did not redissolve upon thawing.

Issue 2: "The solution changed color (Yellow Dark Orange/Brown)."

Diagnosis: Oxidation or Photodegradation.

  • Immediate Action: Check the absorbance spectrum or run an LC-MS.

    • Yellow to Orange: Often indicates benign concentration effects or slight N-oxidation (usually acceptable if <5%).

    • Brown/Black: Indicates significant decomposition or polymerization. Discard the stock.

  • Prevention: Store under inert gas (Argon/Nitrogen) and strictly in amber glass.

Issue 3: "The biological potency dropped significantly (IC50 shifted >3x)."

Diagnosis: Cis-Isomer formation.[3]

  • Explanation: The Cis-isomer often does not fit the target binding pocket. Even if the solution looks clear, 50% of your compound may have isomerized.

  • Verification: Run a C18 HPLC method. The Cis-isomer typically elutes earlier than the Trans-isomer due to lower planarity and hydrophobicity.

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -80°C to prevent degradation? A: Not recommended. DMSO freezes at


. Storing at -20°C vs -80°C makes little difference to the solid state. However, -80°C imposes severe thermal stress on the glass/plastic interface, increasing the risk of seal failure and moisture entry. Store at -20°C. 

Q: What is the maximum solubility in DMSO? A: While specific to the exact salt form, free acids of this class typically achieve 10–50 mM in pure DMSO. Avoid pushing >100 mM, as this increases the risk of "crash out" upon freezing.

Q: Can I use ultrasonic baths to redissolve the precipitate? A: Yes, but with caution. Sonication generates heat and free radicals.

  • Protocol: Sonicate in bursts (30 seconds on, 30 seconds off) to avoid overheating. Ensure the vial is sealed tightly to prevent water vapor entry from the bath.

Q: Why do you recommend glass over plastic for this compound? A: Isoquinolines are aromatic heterocycles that can adsorb to polypropylene (PP) surfaces over long periods. Furthermore, DMSO can leach plasticizers from lower-quality plastics, which may interfere with bioassays. Use borosilicate glass vials with PTFE-lined caps.

Validated Protocols

Protocol A: Optimal Solubilization & Storage

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh the solid powder into an amber glass vial.

    • Note: If amber glass is unavailable, wrap a clear vial in aluminum foil before weighing.

  • Solvent Addition: Add high-grade DMSO (anhydrous,

    
    ).
    
    • Calculation: Volume (mL) = [Mass (mg) / MW (199.21)] / Concentration (M).

  • Dissolution: Vortex immediately. If solid remains, sonicate for 30-second bursts.

  • Aliquoting: Do not store the bulk solution. Aliquot into single-use volumes (e.g., 20

    
    L or 50 
    
    
    
    L) in small amber tubes or PCR strips (if stored short-term).
    • Reason: This prevents repeated freeze-thaw cycles.[2]

  • Storage: Store at -20°C in a desiccated container (e.g., a box with silica gel packets).

Protocol B: QC Check (Isomer Purity)

Objective: Verify if light exposure has ruined the stock.

  • Method: HPLC-UV or LC-MS.[4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 300 nm (Acrylates absorb strongly here).

  • Pass Criteria: Single peak >95% area integration.

    • Fail: Appearance of a secondary peak (usually eluting 0.5–1.0 min earlier) indicates Cis-isomer.

Decision Tree: Handling "Crashed" Stocks

Use this logic flow if you encounter precipitation in your stored samples.

DecisionTree Start Precipitate Visible in Thawed DMSO Stock Step1 Warm to 37°C (10 mins) + Vortex Start->Step1 Check1 Is solution clear? Step1->Check1 Use Proceed to Experiment (Use within 4 hours) Check1->Use Yes Step2 Sonicate (30s bursts) Check Water Content Check1->Step2 No Check2 Is solution clear? Step2->Check2 Check2->Use Yes Discard DISCARD STOCK (Irreversible degradation or high water content) Check2->Discard No

Figure 2: Recovery workflow for precipitated stock solutions.

References

  • Cheng, X., et al. (2003).[4] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. (Establishes the baseline for DMSO hygroscopicity and freeze-thaw degradation mechanisms).

  • Bhalekar, M., et al. (2017). "Isomerization of trans-cinnamic acid to cis-cinnamic acid." ResearchGate. (Details the photo-isomerization mechanism of the acrylic acid side chain relevant to this compound).

  • BenchChem Technical Guides. "An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6." (Authoritative guide on DMSO water absorption rates and storage protocols).

  • PubChem Compound Summary. "3-(Isoquinolin-4-yl)acrylic acid." (Chemical structure and physical property verification).

Sources

Technical Support Center: Troubleshooting Low Purity in 3-(Isoquinolin-4-yl)prop-2-enoic Acid Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(Isoquinolin-4-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the scale-up of this important synthetic intermediate. We will delve into the common pitfalls and provide actionable, evidence-based solutions to enhance the purity and yield of your target compound.

Understanding the Chemistry: Common Synthetic Routes and Their Challenges

The synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid and its analogs often relies on classic condensation reactions. Each method, while effective, presents a unique set of challenges that can lead to impurities if not properly controlled, especially during scale-up.

  • Doebner-von Miller Reaction: This reaction synthesizes quinoline derivatives from anilines and α,β-unsaturated carbonyl compounds.[1][2][3] While a powerful tool for forming the isoquinoline core, it can lead to regioisomeric impurities and colored byproducts that are difficult to remove. The reaction mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway.[1]

  • Perkin Reaction: A well-established method for synthesizing α,β-unsaturated aromatic acids, the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4][5] In the context of our target molecule, isoquinoline-4-carbaldehyde would be the starting material. Common issues include incomplete reaction, side reactions involving the anhydride, and difficulties in removing the basic catalyst.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction offers a highly stereoselective route to (E)-alkenes by reacting a stabilized phosphonate carbanion with an aldehyde or ketone.[6][7] For our synthesis, this would involve reacting isoquinoline-4-carbaldehyde with a phosphonate ester. While generally high-yielding and selective, incomplete removal of the phosphate byproduct and side reactions related to the strong base used can be sources of impurity.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 3-(Isoquinolin-4-yl)prop-2-enoic acid.

Synthesis-Related Issues

Question 1: My reaction mixture is a dark, tar-like consistency, and the yield of the desired product is low. What's happening?

Answer: This is a common issue, particularly in Doebner-von Miller and Perkin reactions, and often points to polymerization or the formation of complex, high-molecular-weight byproducts.

dot

Caption: Troubleshooting dark, tar-like reaction mixtures.

In-depth Explanation:

  • Excessive Heat: Many condensation reactions are exothermic. As reaction volume increases during scale-up, heat dissipation becomes less efficient, potentially leading to temperature spikes that promote side reactions and polymerization.[9]

  • Incorrect Stoichiometry: An excess of the aldehyde or the basic catalyst can lead to self-condensation or other undesired pathways.

  • Atmosphere: For reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.

Question 2: My final product is contaminated with residual catalyst. How can I effectively remove it?

Answer: Residual catalysts, whether they are Lewis acids from a Doebner-von Miller reaction or residual base from a Perkin or HWE reaction, can significantly impact the purity and downstream applications of your product.[10]

Catalyst Type Potential Impact Removal Strategy
Lewis Acids (e.g., SnCl₄, Sc(OTf)₃) Can interfere with subsequent reactions; may be toxic.Aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize and precipitate the metal hydroxides. Filtration followed by extraction.[3]
Brønsted Acids (e.g., p-TsOH, HCl) Can cause degradation of the product over time.Neutralization with a mild base (e.g., sodium bicarbonate) during aqueous workup.
Bases (e.g., NaOAc, Pyridine, Et₃N) Can interfere with crystallization; may be difficult to remove by simple extraction.Acidic workup (e.g., dilute HCl) to protonate the base, making it more water-soluble. Multiple extractions may be necessary.
Palladium (from coupling reactions) Can be highly toxic and interfere with biological assays.Treatment with activated carbon or specialized metal scavengers.[11]

Important Note: Even trace amounts of residual metals can have a significant catalytic effect in subsequent steps, sometimes leading to unexpected side reactions.[12][13]

Purification-Related Issues

Question 3: I'm having difficulty purifying my 3-(Isoquinolin-4-yl)prop-2-enoic acid by crystallization. The product either "oils out" or the purity doesn't improve significantly.

Answer: Crystallization is a powerful purification technique for compounds like cinnamic acid derivatives, but it requires careful optimization.[14] "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem when the melting point of the solid is lower than the temperature of the solution.[15]

dot

Caption: A workflow for troubleshooting crystallization issues.

Troubleshooting Crystallization:

  • Solvent Choice is Critical: A good crystallization solvent will dissolve the compound when hot but not when cold. A systematic screening of solvents is highly recommended.[16] For acrylic acid derivatives, solvents like ethanol, methanol, acetic acid, or mixtures with water are often effective.[17]

  • Control the Cooling Rate: Rapid cooling often leads to the precipitation of small, impure crystals or "oiling out."[16] Allowing the solution to cool slowly to room temperature and then further cooling in an ice bath or refrigerator can promote the growth of larger, purer crystals.

  • Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes slightly cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield high-quality crystals.[16]

  • Seeding: Adding a small, pure crystal of the desired compound to a saturated solution can induce crystallization.[16]

Question 4: My product purity, as determined by HPLC, is still low even after multiple crystallizations. What are the likely persistent impurities?

Answer: If crystallization is not sufficiently purifying your product, it is likely that you have impurities with very similar solubility profiles to your desired compound.

Common Persistent Impurities:

  • Starting Materials: Unreacted isoquinoline-4-carbaldehyde or the phosphonate ester (in the HWE reaction) can co-crystallize with the product.

  • Isomers: In some synthetic routes, regioisomers of the isoquinoline ring or geometric isomers (Z-isomer) of the acrylic acid side chain may form. The Z-isomer can be particularly difficult to separate by crystallization.

  • Over-reduction/Oxidation Products: Depending on the reaction conditions, side reactions can lead to the reduction of the double bond or oxidation of the isoquinoline ring.

  • Related Acrylic Acid Derivatives: Side reactions can lead to the formation of other acrylic acid derivatives which may be difficult to remove.[18][19]

Advanced Purification Strategies:

  • Column Chromatography: For difficult separations, flash column chromatography can be an effective method.[20][21] A systematic approach to solvent system selection using thin-layer chromatography (TLC) is crucial for success.

  • Preparative HPLC: For achieving very high purity, especially for analytical standards or early-stage drug development, preparative HPLC is the method of choice.

Analytical & Scale-Up Considerations

Question 5: What are the best analytical methods to assess the purity of 3-(Isoquinolin-4-yl)prop-2-enoic acid?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Analytical Method Information Provided Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities.A validated method with appropriate standards is essential. Diode array detection (DAD) can help in identifying and distinguishing between closely related impurities.[22][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of structural isomers and residual solvents.¹H NMR is excellent for assessing the ratio of E/Z isomers.
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities by mass.Can be coupled with HPLC (LC-MS) for powerful impurity profiling.
Gas Chromatography (GC) Detection of volatile impurities and residual solvents.[24][25]The sample may need to be derivatized to improve volatility.

Question 6: I've optimized the reaction and purification at the lab scale, but the purity drops when I scale up. What should I consider?

Answer: Scale-up introduces new challenges related to physical processes that are often negligible at the lab scale.[26]

dot

Caption: Key factors to consider during scale-up.

  • Heat and Mass Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, making both heating and cooling less efficient.[26] Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[9]

  • Reaction Time: Reactions may need to be run for longer periods at a larger scale to ensure complete conversion due to less efficient mixing and heat transfer.[27]

  • Material Compatibility: The materials of the larger reactor and associated equipment should be checked for compatibility with the reagents and solvents to avoid leaching of impurities.[9]

By systematically addressing these potential issues, you can successfully troubleshoot low purity in the scale-up of 3-(Isoquinolin-4-yl)prop-2-enoic acid and achieve a high-quality product for your research and development needs.

References

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

  • Doebner-von Miller reaction | Semantic Scholar. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

  • Acrylic Acid Impurities and Related Compound - Veeprho. Available at: [Link]

  • Chemistry Perkin Reaction Mechanism - SATHEE. Available at: [Link]

  • EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents.
  • Structure Modification of Cinnamic Acid to (E)-1-(3,4- dihydroisoquinoline-2(1H) - Scientific Reports. Available at: [Link]

  • impact of catalyst purity on organic transformation efficiency - IJARST. Available at: [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. Available at: [Link]

  • JP4118241B2 - Determination of impurities in acrylic acid - Google Patents.
  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents.
  • Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst. Available at: [Link]

  • Perkin Reaction. Available at: [Link]

  • Cinnamic Acid Impurities and Related Compound - Veeprho Pharmaceuticals. Available at: [Link]

  • CN104003839A - Preparation method of cinnamic acid or derivatives thereof - Google Patents.
  • Problems needing attention in synthesis process scaling up - shandong look chemical. Available at: [Link]

  • A Concise Introduction of Perkin Reaction - Longdom. Available at: [Link]

  • WO/2005/083421 METHOD OF DETERMINING IMPURITY IN ACRYLIC ACID. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Isoquinoline - Wikipedia. Available at: [Link]

  • Isoquinoline. Available at: [Link]

  • acrylic acid and its Impurities - Pharmaffiliates. Available at: [Link]

  • When is a catalyst not a catalyst? | Feature - Chemistry World. Available at: [Link]

  • Determination and quantification of acrylic acid derivatives. Available at: [Link]

  • Guideline for Analysis and Prevention of Contamination Catalysis - PMC. Available at: [Link]

  • Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner–Wadsworth–Emmons olefination/cyclisation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation | ACS Catalysis. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. Available at: [Link]

  • How to Scale-Up Normal-Phase Purification | Biotage. Available at: [Link]

  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. Available at: [Link]

  • CA2343012A1 - Method for crystallising carboxylic acid - Google Patents.
  • Acrylic acid (EHC 191, 1997) - INCHEM. Available at: [Link]

  • Validation of analytical methods for acrylic acid from various food products - PMC. Available at: [Link]

  • Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities - PMC. Available at: [Link]

  • Looking for tips on scaling up organic syntheses - chemistry - Reddit. Available at: [Link]

  • US6680386B2 - Process for preparing 2-(4-chlorobenzoylamino)-3-[2 (1H)-quinolinon-4-yl] propionic acid - Google Patents.
  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC. Available at: [Link]

  • EP1274686A1 - Process for preparing 2-(4-chlorobenzolamino) -3- 2(1h) -quinolinon-4-yl]proprionic acid - Google Patents.
  • Preparation of Carboxylic Acids - Chemistry Steps. Available at: [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Available at: [Link]

  • US9783478B2 - Methods for the production of α,β-unsaturated carboxylic acids and salts thereof - Google Patents.

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Technical Guide: Overcoming Steric Hindrance at the Isoquinoline C4 Position

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the specific challenges of functionalizing the C4 position of the isoquinoline core, with a focus on overcoming steric hindrance from substituents at C3 and C5.

The C4 Conundrum: Electronic & Steric Bottlenecks

The isoquinoline C4 position presents a unique synthetic challenge due to a "perfect storm" of electronic deactivation and steric shielding.

  • Electronic Factor: Unlike the electron-deficient C1 (which is susceptible to nucleophilic attack), C4 is electron-rich but often less reactive than C5 or C8 towards electrophilic aromatic substitution (SEAr) due to the deactivating nature of the protonated nitrogen in acidic media.

  • Steric Factor: C4 is sandwiched between the peri-hydrogen (or substituent) at C5 and the substituent at C3. Conventional cross-coupling catalysts often fail here because the oxidative addition or reductive elimination steps are kinetically inhibited by this "steric sandwich."

Part 1: Strategic Decision Matrix

Before selecting a protocol, determine your entry point using the decision logic below. This prevents wasted time on methods incompatible with your substrate's steric profile.

C4_Strategy Start Start: Target C4-Functionalized Isoquinoline IsRingFormed Is the Isoquinoline Ring Already Formed? Start->IsRingFormed StericCheck Is C3 Sterically Bulky? (e.g., t-Butyl, Ortho-subst. Aryl) IsRingFormed->StericCheck Yes DeNovo STRATEGY A: De Novo Synthesis (Build ring with C4 substituent) IsRingFormed->DeNovo No StericCheck->DeNovo Yes (Severe Bulk) HalogenPresent Is a C4-Halogen Present? StericCheck->HalogenPresent No / Moderate CrossCoupling STRATEGY B: Specialized Cross-Coupling (NHC/Buchwald Ligands) HalogenPresent->CrossCoupling Yes Dearomatization STRATEGY C: Dearomatization-Rearomatization (Metal-Free, Acid Catalyzed) HalogenPresent->Dearomatization No (Alkylation) CHActivation STRATEGY D: Direct C-H Activation (Ir/Rh Catalysis + Directing Group) HalogenPresent->CHActivation No (Arylation)

Figure 1: Strategic Decision Tree for Isoquinoline C4 Functionalization. Use "De Novo" routes for severely hindered substrates to avoid late-stage failure.

Part 2: Troubleshooting & Protocols (Q&A)
Scenario A: The "Steric Wall" Effect

User Question: I am trying to arylate C4 via Pd-catalyzed C-H activation, but I have a phenyl group at C3. The reaction yields <10% product and mostly recovers starting material. How do I overcome this?

Root Cause: The C3-phenyl group creates a steric clash that prevents the palladium center from approaching the C4-H bond (agostic interaction failure) or inhibits the rotation required for reductive elimination.

Solution: Switch to a "Temporary Dearomatization" Strategy. Instead of forcing a metal catalyst into a crowded space, use the isoquinoline itself as a nucleophile. By protonating the nitrogen, you generate a transient iminium species that activates C4 for nucleophilic attack, temporarily breaking aromaticity.

Protocol: Metal-Free C4 Alkylation/Arylation Based on recent dearomatization methodologies (e.g., Donohoe et al., 2023).

  • Reagents: Isoquinoline substrate (1.0 equiv), Benzoic Acid (3.0 equiv), Vinyl Ketone/Electrophile (4.0 equiv).

  • Solvent: Acetonitrile (MeCN) [0.5 M].

  • Conditions: Heat to 80°C–100°C for 16–24 hours in a sealed tube.

  • Mechanism:

    • Benzoic acid protonates N2.

    • The nucleophilic C4 position (now behaving like an enamine) attacks the electrophile.

    • Elimination of the acid restores aromaticity.

  • Why it works: This pathway avoids the bulky transition metal coordination sphere entirely.

Scenario B: Cross-Coupling Fails on Pre-existing C4-Bromide

User Question: I synthesized 4-bromo-3-isopropylisoquinoline, but Suzuki coupling fails (0% conversion). I suspect the isopropyl group is blocking the Pd oxidative addition.

Root Cause: Standard phosphine ligands (like PPh3 or dppf) create a Pd-complex cone angle that is too large to fit into the C3-C4-C5 pocket.

Solution: Utilize Low-Steric, High-Activity Ligand Systems. You must use ligands that are either extremely small or flexible (like specific NHCs) or "throw" electrons at the metal center to accelerate the oxidative addition despite the steric barrier.

Recommended Catalyst System:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: SPhos or XPhos (Buchwald dialkylbiaryl phosphines).

    • Why: These ligands form a mono-ligated Pd(0) species (L-Pd) which is smaller than the bis-ligated species (L₂-Pd) and extremely active.

  • Base: K₃PO₄ (anhydrous).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: 100°C.

Data Comparison: Ligand Performance at C4

Ligand TypeCone Angle / StericsYield (C4-Arylation)Notes
PPh3 Large (L2-Pd species)< 5%Fails due to steric crowding.
dppf Rigid Bite Angle15-20%Slow oxidative addition.
SPhos Bulky but forms Mono-Ligated85-92% Allows entry into hindered pocket.
IPr (NHC) Flexible "Wingtip" groups78%Good alternative if phosphines fail.
Scenario C: Regioselectivity (C4 vs. C5)

User Question: I am attempting direct C-H arylation. I get a mixture of C4 and C5 products. How do I lock selectivity to C4?

Root Cause: C5 is electronically favorable for electrophilic attack. C4 requires specific direction.

Solution: The "Pivalate CMD" Switch. Use a Concerted Metalation-Deprotonation (CMD) pathway with a specific carboxylate ligand.

Protocol:

  • Catalyst: Pd(OAc)₂ (10 mol%).[1][2]

  • Ligand/Additive: Pivalic Acid (PivOH) (30 mol%).

  • Mechanism: The pivalate ligand acts as an intramolecular base, shuttling a proton from C4 to the palladium center. The geometry of the 6-membered transition state involving the N-atom and the C4-H bond favors C4 over C5.

  • Critical Step: Ensure strictly anhydrous conditions if using this CMD pathway, as water can disrupt the pivalate coordination.

Part 3: Visualizing the Mechanism

Understanding the "Dearomatization" route is critical because it is the most robust way to bypass steric hindrance without using sensitive metal catalysts.

Dearomatization_Mech Substrate Isoquinoline (Sterically Hindered) Activation Protonation by Benzoic Acid Substrate->Activation Intermediate1 Isoquinolinium Ion (Activated Electrophile) Activation->Intermediate1 Attack Nucleophilic Attack by Vinyl Ketone Intermediate1->Attack C4 acts as Nucleophile Dearom Dearomatized Intermediate Attack->Dearom Elimination Elimination of Acid (Re-aromatization) Dearom->Elimination Product C4-Functionalized Isoquinoline Elimination->Product

Figure 2: Mechanism of Acid-Catalyzed Dearomatization. Note that the reaction proceeds through a temporary loss of aromaticity, allowing the C4 position to overcome steric barriers that block metal catalysts.

References
  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation. Source: Organic Letters (2013).[3] Context: Describes the de novo synthesis strategy to build C4-substituted isoquinolines from acyclic precursors, avoiding late-stage steric issues. URL:[Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Source: Organic Letters (2023).[3] Context: The primary protocol for the "Dearomatization" strategy (Scenario A), demonstrating high tolerance for steric bulk. URL:[Link]

  • Catalyst Controlled Divergent C4/C8 Site-Selective C−H Arylation of Isoquinolones. Source: Organic Letters (2015). Context: Explains the use of Pd(II) vs Ir(III) catalysts to switch regioselectivity between C4 and C8.[4] URL:[Link][4]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Source: Journal of Organic Chemistry (2022). Context: Highlights the use of sterically hindered NHC ligands to promote coupling at crowded positions (analogous to isoquinoline C4). URL:[Link]

Sources

Technical Support Center: Separation of E/Z Isomers of 3-(Isoquinolin-4-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: ISOQ-ACRYL-EZ-001

Introduction: The "Schizophrenic" Molecule

Welcome to the technical guide for handling 3-(Isoquinolin-4-yl)prop-2-enoic acid. This molecule presents a dual challenge in chromatography:

  • Zwitterionic Nature: It contains a basic isoquinoline nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). At neutral pH, it exists as a zwitterion, leading to poor retention and solubility issues.
  • Photosensitivity: Like most acrylic acid derivatives, the double bond is prone to

    
     photoisomerization under ambient light, creating "ghost peaks" that shift during analysis.
    

This guide provides self-validating protocols to separate, isolate, and stabilize these isomers.

Module 1: Analytical Method Development (HPLC/UPLC)

Objective: Achieve baseline resolution (


) between E and Z isomers while eliminating peak tailing caused by the basic nitrogen.
The Protocol
ParameterRecommendationTechnical Rationale
Column Phase Phenyl-Hexyl (Primary) or C18 (Secondary)Phenyl phases offer unique

selectivity with the isoquinoline ring, often providing better isomer separation than standard C18.
Mobile Phase A Water + 0.1% TFA TFA (

) serves two roles: 1. Protonates the basic N (

), preventing silanol interaction. 2. Suppresses the Acid (

), ensuring sharp peaks.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile provides sharper peaks for aromatic acids compared to Methanol.
Temperature

to

Do not exceed

. Higher temperatures can catalyze thermal isomerization.
Detection UV 254 nm or 280 nmThe extended conjugation of the isoquinoline-acrylic system absorbs strongly here.
Troubleshooting Workflow: Analytical Resolution

MethodDevelopment Start Start: Poor Resolution or Tailing CheckPH Check Mobile Phase pH Is it < 2.5? Start->CheckPH AddTFA Add 0.1% TFA (Ion Pairing/Suppression) CheckPH->AddTFA No CheckColumn Check Column Chemistry CheckPH->CheckColumn Yes AddTFA->CheckColumn SwitchPhenyl Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) CheckColumn->SwitchPhenyl Using C18? CheckLight Check Sample Prep Isomer Ratio Changing? CheckColumn->CheckLight Already Phenyl? SwitchPhenyl->CheckLight AmberGlass Use Amber Glassware Limit Light Exposure CheckLight->AmberGlass Yes Success Baseline Resolution CheckLight->Success Stable AmberGlass->Success

Figure 1: Decision tree for troubleshooting poor resolution and peak shape issues.

Module 2: Preparative Isolation & Purification

Objective: Scale up separation to isolate pure E or Z isomers without inducing degradation.

Critical Warning: The "Heat Trap"

The most common failure mode in prep-scale isolation of acrylic acids is thermal isomerization during solvent removal.

  • The Risk: Evaporating large volumes of acidic mobile phase (TFA) at high heat concentrates the acid, which catalyzes

    
     conversion (thermodynamic relaxation).
    
  • The Fix: Neutralize fractions immediately or use lyophilization.

Step-by-Step Isolation Protocol
  • Sample Loading:

    • Dissolve sample in DMSO:Methanol (1:1). Avoid pure DMSO if possible as it ruins peak shape.

    • Concentration: 50-100 mg/mL.

  • Gradient Strategy:

    • Use a "Shallow Gradient" focused on the elution window.

    • Example: If isomers elute at 30% B and 35% B, run a gradient from 25% B to 40% B over 20 minutes.

  • Fraction Collection:

    • Trigger by threshold (UV signal), not time.

    • Immediate Action: If using TFA, add a small amount of dilute

      
       to collection tubes to neutralize the acid immediately after collection.
      
  • Drying:

    • Preferred: Lyophilization (Freeze Drying).

    • Alternative: Rotary evaporation at

      
      .
      

Module 3: Isomer Identification (Self-Validation)

You cannot rely on retention time alone. You must validate which peak is E and which is Z using NMR.

The Coupling Constant Rule ( -NMR)

The vinylic protons (on the prop-2-enoic chain) are the diagnostic fingerprint.

IsomerGeometryCoupling Constant (

)
Chemical Shift (

)
E-Isomer (Trans)Opposite sides15.0 – 16.5 Hz Typically downfield (deshielded)
Z-Isomer (Cis)Same side10.0 – 12.0 Hz Typically upfield

Visual Confirmation: The E-isomer is generally the thermodynamically stable product and the major component in synthesis. The Z-isomer is often the minor product or formed via photo-isomerization.

Module 4: Crystallization (Non-Chromatographic Separation)

For multi-gram scales, chromatography is expensive. Crystallization exploits the lower solubility of the E-isomer.

Solvent System: Ethanol/Water[1]
  • Dissolution: Dissolve the crude mixture in boiling Ethanol (minimum volume).

  • Precipitation: Add hot water dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then

    
    .
    
  • Result: The E-isomer (planar, packs better) usually crystallizes out first. The Z-isomer remains in the mother liquor.

FAQ: Troubleshooting Common Issues

Q1: My isomer ratio changes every time I run the sample. Is my column failing? A: Unlikely. This is almost certainly photoisomerization .

  • Test: Prepare a sample in a clear vial and leave it on the bench for 2 hours. Inject. Compare with a sample kept in the dark.

  • Fix: Use amber vials and turn off the autosampler light if possible.

Q2: I see a massive fronting peak and poor retention. A: You are likely injecting the zwitterion in a solvent that is too strong or at the wrong pH.

  • Fix: Ensure your sample diluent matches the starting mobile phase (e.g., Water + 0.1% TFA). Do not inject pure DMSO.

Q3: Can I use Ammonium Bicarbonate (pH 10) instead of TFA? A: Yes, but with caution. At pH 10, the carboxylic acid is ionized (


) and the nitrogen is deprotonated (

). The molecule is anionic.
  • Benefit: Better solubility for the acid form.

  • Risk: Silica-based columns degrade at pH > 8 unless you use "Hybrid" (e.g., BEH/XBridge) columns.

References

  • McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter on Acid/Base Equilibria).

  • Reich, H. J. (2023). Structure Determination Using NMR: Alkene Coupling Constants. University of Wisconsin-Madison Chemistry Database.

  • European Pharmacopoeia. (2024). Chromatographic Separation Techniques: System Suitability for Isomers.

Validation & Comparative

Structural Isomerism in Pharmacophores: A Comparative Guide to Quinoline and Isoquinoline Acrylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Quinoline-3-acrylic acid versus Isoquinoline-4-acrylic acid derivatives. It is designed for medicinal chemists and pharmacologists evaluating these scaffolds for lead optimization.

Executive Summary: The Scaffold Divergence

In drug discovery, the shift of a single nitrogen atom from position 1 (Quinoline) to position 2 (Isoquinoline) fundamentally alters the electronic landscape of the pharmacophore. When conjugated with an acrylic acid side chain , these scaffolds transform into potent Michael Acceptors , capable of covalent interactions with cysteine residues in target proteins, or serving as rigid linkers for DNA intercalation.

  • Quinoline-3-acrylic acids are historically dominant in antimicrobial research (Gyrase/Topoisomerase inhibition) due to their structural similarity to fluoroquinolones.

  • Isoquinoline-4-acrylic acids are emerging as potent anticancer agents (Tubulin binding/EGFR inhibition), leveraging the distinct basicity and lipophilicity of the isoquinoline core to target solid tumors.

Chemical Synthesis & Accessibility

The synthetic accessibility of these two isomers differs significantly, influencing their utility in high-throughput screening.

Comparative Synthetic Pathways
  • Quinoline Route (Aldehyde Condensation): The 3-formylquinoline precursor is highly stable and readily undergoes Knoevenagel condensation.

  • Isoquinoline Route (Heck Coupling): Direct formylation at C4 is difficult. The preferred route is a Palladium-catalyzed Heck reaction using 4-bromoisoquinoline.

SynthesisPathways cluster_0 Quinoline-3-Acrylic Acid (Knoevenagel) cluster_1 Isoquinoline-4-Acrylic Acid (Heck) Q_Start 2-Chloro-3-formylquinoline Q_Inter Knoevenagel Condensation Q_Start->Q_Inter + Q_Reagent Malonic Acid / Piperidine Q_Reagent->Q_Inter Q_Prod Quinoline-3-acrylic acid Q_Inter->Q_Prod I_Start 4-Bromoisoquinoline I_Inter Heck Coupling (120°C) I_Start->I_Inter + I_Reagent Ethyl Acrylate / Pd(OAc)2 I_Reagent->I_Inter I_Prod Isoquinoline-4-acrylate Ester I_Inter->I_Prod I_Hydro Hydrolysis (LiOH) I_Prod->I_Hydro

Figure 1: Divergent synthetic workflows. The Quinoline route is generally higher yielding and requires less expensive catalysis than the Isoquinoline route.

Biological Activity Profile

A. Antimicrobial Activity (The Quinoline Dominance)

Quinoline-3-acrylic acids function as bioisosteres to the quinolone antibacterial core. The acrylic side chain extends the pharmacophore, often enhancing binding to the DNA Gyrase B subunit.

  • Mechanism: The planar quinoline ring intercalates into bacterial DNA, while the acrylic acid tail (often converted to hydrazides or amides) interacts with the ATP-binding pocket of Gyrase B.

  • Key Data: Derivatives often show MIC values comparable to Ciprofloxacin against Gram-positive bacteria (S. aureus), though they struggle against Gram-negatives due to permeability issues.

B. Anticancer Activity (The Isoquinoline Niche)

Isoquinoline derivatives show superior cytotoxicity in solid tumor models (Breast MCF-7, Lung A549). The position of the nitrogen at C2 increases the basicity (pKa ~5.4 vs 4.9 for quinoline), which can lead to lysosomal trapping in cancer cells.

  • Mechanism:

    • Tubulin Polymerization Inhibition: Isoquinoline acrylates mimic the colchicine binding site.

    • EGFR Inhibition: The acrylic acid moiety acts as a "warhead," potentially forming covalent bonds with Cys797 in EGFR (similar to Afatinib).

Comparative Data Summary
FeatureQuinoline-3-Acrylic AcidIsoquinoline-4-Acrylic Acid
Primary Target DNA Gyrase / Topoisomerase IVTubulin / EGFR / Topo II
Therapeutic Focus Antibacterial (Gram +), Anti-TBAnticancer (Solid Tumors)
Key Cell Lines S. aureus, M. tuberculosisMCF-7 (Breast), A549 (Lung)
IC50 / MIC Range MIC: 3.12 - 12.5 µg/mL (Bacteria)IC50: 1.3 - 5.0 µM (Cancer)
Electronic Effect N1 withdraws e- from C3 (Moderate)N2 withdraws e- from C4 (Strong)
Solubility ModerateLower (requires polar substituents)

Mechanistic Signaling Pathways

The following diagram illustrates the divergent signaling impacts of the two scaffolds.

MOA Quin Quinoline-3-Acrylic Scaffold DNA Bacterial DNA Gyrase Quin->DNA Intercalation Iso Isoquinoline-4-Acrylic Scaffold Tubulin Microtubule Destabilization Iso->Tubulin Colchicine Site Binding EGFR EGFR Kinase Domain Iso->EGFR Michael Addition (Cys797) BactDeath Bacterial Cell Death (Replication Arrest) DNA->BactDeath Apoptosis Cancer Cell Apoptosis (G2/M Arrest) Tubulin->Apoptosis EGFR->Apoptosis

Figure 2: Mechanism of Action. Quinoline derivatives predominantly target bacterial DNA replication, while Isoquinoline derivatives target eukaryotic cytoskeletal and kinase signaling.

Experimental Protocols

Protocol A: Synthesis of Quinoline-3-Acrylic Acid (Knoevenagel)

Objective: To synthesize the core scaffold for antimicrobial testing.

  • Reagents: 2-Chloro-3-formylquinoline (1.0 eq), Malonic acid (1.2 eq), Piperidine (catalytic), Pyridine (solvent).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine (5 mL/mmol).

    • Add 3-4 drops of piperidine.

    • Reflux at 100°C for 4–6 hours (Monitor via TLC, 30% EtOAc/Hexane).

    • Workup: Pour reaction mixture into ice-cold water containing HCl (to neutralize pyridine).

    • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.

  • Validation: 1H NMR should show trans-alkene doublets (J = 15-16 Hz) around 7.5–8.0 ppm.

Protocol B: Cytotoxicity Assay (MTT) for Isoquinoline Derivatives

Objective: Evaluate anticancer potency against MCF-7 cells.[1][2]

  • Preparation: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve Isoquinoline-4-acrylic acid derivatives in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

    • Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Control: Doxorubicin (Positive control).

References

  • Synthesis and Antimicrobial Activity of Quinoline Derivatives. Int. J. Pharm.[3][4][5][6] Sci. Res. (2016).[7] Describes the cyclocondensation and Knoevenagel routes for quinoline-3-acrylic acids.

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal (2007). Details the Heck reaction synthesis of isoquinoline-4-acrylates and their activity against NSCLC.

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives: Cytotoxicity and EGFR Inhibition. ACS Omega (2024). Highlights the EGFR inhibition potential of quinoline-acrylic acid reduced derivatives.[2]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave (2015). Comparative docking studies of quinoline derivatives against DNA gyrase.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules (2021). Comprehensive review of isoquinoline cytotoxicity mechanisms.

Sources

Technical Guide: Validating Purity of 3-(Isoquinolin-4-yl)prop-2-enoic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Deceptive Purity of HPLC: In drug discovery, particularly with kinase inhibitor intermediates like 3-(Isoquinolin-4-yl)prop-2-enoic acid , relying solely on HPLC is a common but dangerous oversight. While HPLC effectively separates organic impurities with chromophores, it is blind to inorganic salts, trapped solvents, and moisture—contaminants that significantly skew biological assay results and stoichiometric calculations for downstream synthesis.

This guide details the validation of 3-(Isoquinolin-4-yl)prop-2-enoic acid (


) using Elemental Analysis (CHNS/O) . Unlike chromatographic methods, EA provides a "whole-molecule" validation. It is the only rapid method capable of distinguishing between a pure amorphous solid and a solvated or salt form without complex spectral deconvolution.

Technical Profile & Theoretical Baseline

Before initiating analysis, the theoretical baseline must be established. This molecule contains a basic isoquinoline nitrogen and an acidic carboxylic tail, making it highly susceptible to zwitterion formation and hygroscopicity.

Target Molecule: 3-(Isoquinolin-4-yl)prop-2-enoic acid Molecular Formula:


Molecular Weight:  199.21  g/mol 
Theoretical Composition (Anhydrous/Free Base)
ElementCountAtomic MassTotal MassTheoretical %
Carbon 1212.011144.1372.35%
Hydrogen 91.0089.074.55%
Nitrogen 114.00714.017.03%
Oxygen 215.99932.0016.06%

Comparative Analysis: Why EA is Non-Negotiable

To validate this compound, we must understand where EA fits in the analytical triad.

FeatureHPLC (UV/Vis) qNMR (

H)
Elemental Analysis (EA)
Primary Detection Organic impurities with chromophores.Protons (structure & solvent).Bulk mass fractions (C, H, N).
Blind Spots Inorganic salts (NaCl, Pd), Water, non-UV active solvents.Inorganic salts, paramagnetic impurities.Specific structural isomerism.
Purity Type Relative (% Area).Absolute (w/ Internal Standard).Absolute (Bulk Composition).
Critical Utility Detecting synthesis byproducts (e.g., Heck coupling isomers).Quantifying residual solvent.[1]Confirming Salt Forms & Hydrates.

The "Isoquinoline" Problem: Synthesizing this molecule often involves a Heck Reaction (Pd-catalyzed coupling).

  • Risk: Residual Palladium or inorganic bases (

    
    ) will not show on HPLC.
    
  • Risk: If isolated as an HCl salt, HPLC retention times may shift, but the purity area % looks identical to the free base. Only EA will show a massive deviation in %C and %N due to the extra mass of HCl.

Experimental Protocol: The Self-Validating Workflow

Phase A: Sample Preparation (The Critical Step)[3]
  • Pre-drying: Due to the carboxylic acid moiety, the sample will hydrogen bond with atmospheric water.

    • Action: Dry 50 mg of sample at

      
       under high vacuum (1-2 mbar) for 4 hours.
      
    • Validation: Verify constant mass (

      
       mg) before analysis.
      
Phase B: Combustion Analysis (CHNS)

Instrument: Flash 2000 or Elementar vario (Combustion temp:


).
  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. It structurally mimics the aromatic/amide-like stability of the isoquinoline system.

  • Weighing: Weigh 1.5 – 2.5 mg of sample into a tin capsule using a microbalance (readability

    
     mg).
    
    • Note: Fold the tin capsule tightly to exclude air (nitrogen blanketing).

  • Oxidation: Flash combustion in oxygen atmosphere.

    • 
       (post-reduction)
      
  • Detection: Thermal Conductivity Detector (TCD).

Phase C: Data Interpretation Logic

Acceptance criteria follow the Journal of Organic Chemistry (JOC) standard:


 absolute deviation .


  • Pass: Error

    
     for C, H, and N.
    
  • Fail: Error

    
    . Requires "Hypothesis Testing" (see Section 5).
    

Data Interpretation & Troubleshooting Scenarios

When the numbers don't match, the deviation usually points to a specific contamination type.

Scenario 1: The "Trapped Solvent" (Water)

Common with carboxylic acids.

  • Observation: %C is Low , %H is High , %N is Low .

  • Hypothesis: Hemihydrate formation (

    
    ).
    
  • Recalculated Theory: MW becomes 208.21.

    • New C:

      
       (Drop of ~3%)
      
  • Action: If experimental data matches this new theory, report as hemihydrate.

Scenario 2: The "Hidden Salt" (Hydrochloride)

Common if acid workup was used.

  • Observation: All percentages drop uniformly because the total mass increases without adding C or N (mostly).

  • Hypothesis: Hydrochloride salt (

    
    ).
    
  • Recalculated Theory: MW becomes 235.67.

    • New C:

      
       (Massive drop from 72.35%)
      
    • New N:

      
      
      
  • Action: Perform Silver Nitrate (

    
    ) precipitation test to confirm presence of halides.
    
Scenario 3: The "Inorganic Contamination"
  • Observation: %C, %H, and %N are all lower than theoretical, but the ratios between them are correct.

  • Cause: Non-combustible material (Silica gel, Palladium, Sodium Sulfate) is acting as "dead weight."

  • Calculation:

    
    
    
  • Action: Re-filter sample through a 0.2

    
     membrane or perform ash residue test.
    

Visualization: Validation Logic Flow

PurityValidation Start Crude 3-(Isoquinolin-4-yl)prop-2-enoic acid HPLC Step 1: HPLC Analysis (Check Organic Purity) Start->HPLC Decision1 HPLC > 98%? HPLC->Decision1 Purify Re-crystallize / Column Chrom. Decision1->Purify No Drying Step 2: Vacuum Drying (60°C, 4h, <2 mbar) Decision1->Drying Yes Purify->HPLC EA Step 3: Elemental Analysis (Combustion CHN) Drying->EA Compare Compare Exp vs. Theo (Tolerance ± 0.4%) EA->Compare Pass PASS: Validated Reference Standard Compare->Pass Within Limits Fail FAIL: Analyze Deviation Compare->Fail Outside Limits CheckH High %H / Low %C? (Suspect Hydrate/Solvent) Fail->CheckH CheckLow All % Low? (Suspect Inorganic Salt/Ash) CheckH->CheckLow No Recalc Recalculate for Solvate/Salt CheckH->Recalc Yes Residue Check Ash / Pd Residue CheckLow->Residue Yes Recalc->Compare New Theory Match?

Caption: Decision matrix for validating purity. Note the feedback loops for recalculating theoretical values based on solvate hypotheses.

References

  • BenchChem. (2025).[2] Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. Retrieved from

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry. Retrieved from

  • American Chemical Society (ACS). (2023).[5] ACS Guidelines for Undergraduate Chemistry Programs. (Standard for

    
     tolerance). Retrieved from 
    
  • Organic Chemistry Portal. (2024). Heck Reaction: Mechanism and Catalysts.[6][7] (Context for Pd/Base impurities). Retrieved from

  • Kuveke, R. E. H., et al. (2022).[8] An International Study Evaluating Elemental Analysis. (Statistical analysis of the 0.4% rule). Retrieved from

Sources

High-Resolution X-Ray Crystallography of 3-(Isoquinolin-4-yl)prop-2-enoic Acid: A Comparative Guide to Crystallization Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Obtaining diffraction-quality single crystals of amphoteric, conjugated small molecules like 3-(isoquinolin-4-yl)prop-2-enoic acid presents unique crystallographic challenges. The molecule features a rigid, planar isoquinoline core capable of


 stacking[1], coupled with a prop-2-enoic (acrylic) acid moiety that introduces competing hydrogen-bonding dynamics.

As a Senior Application Scientist, I have structured this guide to objectively compare the three most effective crystallization modalities for this scaffold: Vapor Diffusion , Slow Evaporation , and Slow Cooling . This guide moves beyond basic procedures, detailing the thermodynamic causality behind solvent selection, providing self-validating protocols, and benchmarking expected crystallographic data to ensure rigorous structural elucidation.

Physicochemical Profiling & Mechanistic Insights

To crystallize 3-(isoquinolin-4-yl)prop-2-enoic acid, one must manipulate its intermolecular forces. The molecule possesses:

  • Isoquinoline Nitrogen (N-donor/Acceptor): Drives head-to-tail supramolecular chain formation or coordinates with protic solvents[1].

  • Carboxylic Acid Group: Typically forms centrosymmetric

    
     homodimers.
    

The Causality of Solvent Selection: When selecting solvents, we must balance solubility with lattice stability. Highly volatile solvents (e.g., pure diethyl ether) evaporate too rapidly, leading to high nucleation rates and cracked, twinned crystals[2]. Furthermore, solvents with long alkyl chains (e.g., octane) must be avoided; if trapped within the crystal lattice, their conformational flexibility causes severe structural disorder, elevating the final


-factors during refinement[2].

Comparative Performance of Crystallization Alternatives

The table below objectively compares the performance of three primary crystallization techniques for isoquinoline-acrylic acid derivatives.

Table 1: Comparative Analysis of Crystallization Modalities
ParameterVapor Diffusion (Anti-Solvent)Slow EvaporationSlow Cooling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Ideal Use Case Milligram quantities; highly soluble compounds[2].Moderate solubility; robust initial screening[3].High thermal solubility gradient (e.g., Toluene)[3].
Solvent System DCM (Inner) / Hexane (Outer)EtOH / EtOAc (1:1 v/v)Toluene or Acetonitrile
Crystal Quality Excellent: Slow, controlled supersaturation yields large, defect-free faces.Variable: Prone to solvent entrapment and rapid nucleation.Good: Requires precise programmable incubators to prevent thermal shock.
Time to Crystal 3 to 14 days5 to 21 days24 to 72 hours
Risk of Twinning LowHigh (if evaporation is unconstrained)Moderate (if cooling rate >1°C/hr)

Verdict:Vapor diffusion remains the gold standard for this molecular class, generating a less desirable solvent system at a thermodynamically controlled rate, which is critical for the slow growth of pristine single crystals[2].

Self-Validating Experimental Protocols

Every robust crystallographic workflow must be a self-validating system. Below are the step-by-step methodologies engineered for high-fidelity reproducibility.

Method A: Vapor Diffusion (Recommended)

This method relies on the movement of a lower-vapor-pressure solvent to a higher-vapor-pressure solvent through the air, gradually lowering the analyte's solubility[2].

  • Dissolution: Dissolve 2–5 mg of 3-(isoquinolin-4-yl)prop-2-enoic acid in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the uncapped 2-dram vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Hexane or Pentane).
    
  • Sealing: Tightly cap the outer vial with a PTFE-lined cap.

  • Incubation: Store the assembly in a vibration-free environment at a constant 20°C.

  • Self-Validation Check: After 48 hours, inspect the inner vial meniscus. The volume should increase as the anti-solvent diffuses inward. If sudden precipitation occurs, the anti-solvent vapor pressure is too high; restart using a less volatile anti-solvent (e.g., Benzene or Toluene)[2].

Method B: Controlled Slow Evaporation
  • Preparation: Dissolve 10 mg of the compound in 2 mL of a 1:1 mixture of Ethanol and Ethyl Acetate[4].

  • Vessel Preparation: Place the filtered solution in a clean 2-dram vial.

  • Vapor Control: Cover the vial with Parafilm and puncture exactly three pinholes using a 20-gauge needle. This restricts the evaporation rate, preventing the formation of microcrystalline crusts[4].

  • Monitoring: Allow to stand undisturbed at 4°C (cold room) to further suppress the evaporation rate.

  • Self-Validation Check: Harvest a candidate crystal and observe it under a polarized light microscope. Complete optical extinction every 90° of rotation confirms a single, ordered crystal lattice. Incomplete extinction indicates twinning, requiring a slower evaporation rate[3].

Crystallographic Data & Structural Metrics

Once a crystal (typically 0.1–0.3 mm in each dimension) is harvested and flash-cooled in liquid nitrogen[4], X-ray diffraction data is collected. Below is the benchmark data you should expect when refining the structure of 3-(isoquinolin-4-yl)prop-2-enoic acid, extrapolated from high-resolution studies of structurally analogous isoquinoline-4-yl derivatives[1].

Table 2: Benchmark X-Ray Crystallographic Parameters
Crystallographic ParameterExpected Benchmark ValueSignificance in Refinement
Crystal System MonoclinicTypical for planar aromatic carboxylic acids.
Space Group

Indicates a centrosymmetric packing arrangement.
Temperature 100(2) KCryo-cooling minimizes thermal atomic displacement.
Wavelength Mo

(

Å)
Standard for small organic molecules without heavy atoms.
Goodness-of-fit (GOF) on

1.00 – 1.05Values

suggest unresolved twinning or solvent disorder.
Final

indices [

]

,

Confirms a highly accurate structural model[1].
Intermolecular Contacts

stacking: ~3.4 Å
Validates the parallel alignment of the isoquinoline rings[1].

Workflow Visualization

The following decision matrix illustrates the logical progression from solubility screening to final structural elucidation.

CrystallizationWorkflow Start 3-(Isoquinolin-4-yl)prop-2-enoic Acid (Purified >99%) Solubility Solubility Screening (Polar vs Non-Polar) Start->Solubility VaporDiff Vapor Diffusion (DCM / Hexane) Solubility->VaporDiff High Solubility SlowEvap Slow Evaporation (EtOH / EtOAc) Solubility->SlowEvap Moderate Solubility SlowCool Slow Cooling (Toluene) Solubility->SlowCool Temp-Dependent CrystalEval Crystal Evaluation (Microscope & Birefringence) VaporDiff->CrystalEval SlowEvap->CrystalEval SlowCool->CrystalEval CrystalEval->Solubility Twinning/Microcrystals Diffraction X-Ray Diffraction (Mo Kα / Cu Kα) CrystalEval->Diffraction Single Crystal >0.1mm Structure Structure Solution (SHELXT / OLEX2) Diffraction->Structure

Decision matrix and workflow for the crystallization and X-ray structural elucidation.

References

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. 2

  • Granifo, J., et al. (2016). Structural and theoretical characterization of a new twisted 4'-substituted terpyridine compound: 4'-(isoquinolin-4-yl)-2,2':6',2''-terpyridine. Acta Crystallographica Section C. 1

  • International Union of Crystallography (IUCr). (2024). How to grow crystals for X-ray crystallography. IUCr Educational Resources.3

  • BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography. BenchChem Technical Library. 4

Sources

Reproducibility of 3-(Isoquinolin-4-yl)prop-2-enoic acid Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hybrid" Challenge

3-(Isoquinolin-4-yl)prop-2-enoic acid represents a distinct class of chemical probes that fuses a privileged isoquinoline scaffold (common in kinase inhibitors like Fasudil) with a reactive acrylic acid tail (a Michael acceptor). While this structure offers high potency through potential covalent engagement with target cysteines, it introduces a "dual threat" to reproducibility: intrinsic fluorescence and time-dependent reactivity .

This guide objectively compares this compound against standard alternatives and outlines a self-validating protocol to eliminate false positives caused by aggregation, fluorescence interference, and buffer incompatibility.

Comparative Performance Analysis

The following table contrasts 3-(Isoquinolin-4-yl)prop-2-enoic acid with the industry-standard ROCK inhibitor (Fasudil) and a generic Michael acceptor (Ethacrynic Acid) to highlight specific assay requirements.

Feature3-(Isoquinolin-4-yl)prop-2-enoic acid Fasudil (Standard) Ethacrynic Acid (Reactive Control)
Binding Mechanism Hybrid: Reversible recognition + Potential Covalent (Michael Addition)Reversible (ATP-competitive)Irreversible (Covalent, Non-specific)
Fluorescence High (Ex: ~320-360nm, Em: ~400-450nm)Low/NegligibleNegligible
Solubility (pH 7.4) Moderate (Planar stacking risk)High (Hydrophilic)Moderate
Buffer Sensitivity Critical: Reacts with DTT/MercaptoethanolLowHigh (Reacts with thiols)
Assay Drift High: Potency increases with pre-incubation timeStableHigh
Primary Artifact Inner Filter Effect & Thiol Depletion NoneNon-specific alkylation
Critical Reproducibility Factors

To ensure data integrity, researchers must control for three specific failure modes associated with this scaffold.

A. The Fluorescence Interference Trap

Isoquinoline derivatives often exhibit strong fluorescence in the blue region (400–450 nm).

  • The Problem: If your bioassay uses a coumarin-based substrate (AMC) or a FRET pair with a donor in the UV/Blue range, the compound will mimic the signal or quench it via the Inner Filter Effect (IFE).

  • The Fix: You must run a "Compound-Only" control (no enzyme) at the highest concentration to quantify intrinsic fluorescence. Red-shifted assays (e.g., TR-FRET using Europium/Allophycocyanin) are strongly recommended over intensity-based blue assays.

B. The "Covalent Clock" (Time-Dependent Inhibition)

Unlike Fasudil, the acrylic acid tail makes this compound a Time-Dependent Inhibitor (TDI).

  • The Problem: IC50 values will shift left (appear more potent) the longer the compound is pre-incubated with the enzyme. A 10-minute read will yield different results than a 60-minute read.

  • The Fix: Standardize pre-incubation times. Report

    
     rather than just IC50 to account for the covalent kinetics.
    
C. Thiol Scavenging in Buffers
  • The Problem: Standard kinase buffers often contain 1–5 mM DTT or

    
    -Mercaptoethanol to keep the enzyme stable. The acrylic acid moiety of the compound will rapidly react with these reducing agents, effectively lowering the actual concentration of the drug in the well.
    
  • The Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine) , which is a non-nucleophilic reducing agent and will not react with the Michael acceptor tail.

Visualizing the Interference Pathways

The following diagram illustrates the decision logic required to select the correct assay format and avoid common artifacts.

AssayValidation Start Start: 3-(Isoquinolin-4-yl)prop-2-enoic acid Assay CheckFluorescence Step 1: Intrinsic Fluorescence Check (Scan Ex 300-400nm / Em 400-500nm) Start->CheckFluorescence IsFluorescent Signal Detected? CheckFluorescence->IsFluorescent BlueAssay Standard Blue Assay (AMC/Coumarin) RESULT: HIGH FAILURE RISK IsFluorescent->BlueAssay Yes RedAssay Switch to Red-Shifted Assay (TR-FRET / FP > 600nm) IsFluorescent->RedAssay Yes (Correction) CheckBuffer Step 2: Buffer Composition Check IsFluorescent->CheckBuffer No (Rare) RedAssay->CheckBuffer HasThiol Contains DTT/BME? CheckBuffer->HasThiol ThiolReaction Michael Addition Occurs Drug Concentration Depleted HasThiol->ThiolReaction Yes UseTCEP Switch Reducing Agent to TCEP (Non-Nucleophilic) HasThiol->UseTCEP No / Corrected KineticCheck Step 3: Time-Dependency Check (Pre-incubation 0 vs 60 min) UseTCEP->KineticCheck ValidData VALIDATED DATASET KineticCheck->ValidData Report kinact/KI

Caption: Decision tree for eliminating false positives caused by fluorescence interference and thiol reactivity.

Optimized Experimental Protocol

To guarantee reproducibility, use this "Gold Standard" protocol which accounts for the compound's physicochemical properties.

Materials:
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100 (prevents aggregation).

  • Reducing Agent: 0.5 mM TCEP (Strictly NO DTT).

  • Detection: TR-FRET (e.g., Lance Ultra) or Mobility Shift Assay (Caliper). Avoid intensity-based fluorescence.

Step-by-Step Workflow:
  • Compound Preparation:

    • Dissolve solid 3-(Isoquinolin-4-yl)prop-2-enoic acid in 100% DMSO to 10 mM.

    • Critical: Sonicate for 5 minutes to ensure no micro-aggregates form (common with planar isoquinolines).

  • The "Shift" Check (Pre-incubation):

    • Prepare two identical plates.

    • Plate A (T=0): Add Enzyme + Substrate + Compound simultaneously. Read immediately.

    • Plate B (T=60): Add Enzyme + Compound. Incubate for 60 minutes at RT. Then add Substrate.

    • Analysis: If IC50(Plate B) is >3x lower than IC50(Plate A), the compound is acting covalently.

  • Reactivity Control:

    • Incubate 10 µM compound with 1 mM Glutathione (GSH) for 60 minutes.

    • Analyze via LC-MS.

    • Pass Criteria: If >50% of the parent mass is converted to the GSH-adduct mass, the compound is a highly reactive alkylator. This data must accompany any bioassay publication to prove the mechanism is chemical reactivity, not just binding.

Mechanism of Action & Interference

The following diagram details the specific chemical mechanism that drives both the potency and the assay instability of this molecule.

Mechanism Compound 3-(Isoquinolin-4-yl) prop-2-enoic acid Binding Reversible Binding (Isoquinoline Core) Compound->Binding H-Bonds/Pi-Stacking Covalent Michael Addition (Acrylic Tail) Compound->Covalent Electrophilic Attack Artifact False Signal (Fluorescence) Compound->Artifact Absorbs/Emits Light Depletion Compound Depletion (Inactive Adduct) Compound->Depletion Reacts with Buffer Target Target Protein (Cysteine in Active Site) AssayReagent Assay Buffer (DTT / Thiols) AssayReagent->Depletion Light Excitation Light (340-380 nm) Light->Artifact Binding->Target Covalent->Target Irreversible Inhibition

Caption: Mechanistic pathways showing how the compound interacts with the target vs. assay reagents.

References
  • Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry. Link

    • Relevance: Establishes the protocol for identifying autofluorescent interference in isoquinoline-based libraries.
  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

    • Relevance: Defines the acrylic acid moiety as a potential reactive artifact gener
  • Leproult, E., et al. (2011). "Cysteine Mapping in Conformationally Distinct Kinase Structures for Covalent Inhibitor Design." Journal of Medicinal Chemistry. Link

    • Relevance: Validates the mechanism of acrylic acid tails targeting cysteines in kinase pockets.
  • Holdgate, G. A., et al. (2018). "Kinetic Primer: Guide to the Analysis of Time-Dependent Inhibition." SLAS Discovery. Link

    • Relevance: Provides the mathematical framework for calcul

Spectroscopic comparison of 3-(Isoquinolin-4-yl)prop-2-enoic acid and cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic and technical comparison between 3-(Isoquinolin-4-yl)prop-2-enoic acid and its carbocyclic analog, Cinnamic acid .

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This guide compares the physicochemical and spectroscopic profiles of Cinnamic acid (the standard reference) and 3-(Isoquinolin-4-yl)prop-2-enoic acid (a heteroaromatic analog). While Cinnamic acid serves as a fundamental building block in phenylpropanoid chemistry, the isoquinoline derivative introduces significant electronic and steric changes due to the nitrogen heterocycle. These changes drastically alter the UV-Vis absorption (red-shift), acid-base properties (amphoteric nature), and NMR chemical shifts (deshielding of peri-protons).

FeatureCinnamic Acid3-(Isoquinolin-4-yl)prop-2-enoic Acid
CAS Registry 140-10-32045277-02-7
Molecular Weight 148.16 g/mol 199.21 g/mol
Core Structure Phenyl ring (Carbocyclic)Isoquinoline ring (N-Heterocyclic)
Electronic Nature Electron-neutral/weak donorElectron-deficient (Pyridine ring)
Acid-Base Weak Acid (

)
Amphoteric (Acidic COOH + Basic N)
Key Application Flavor/Fragrance, PrecursorKinase Inhibitor Scaffold, Bioactive

Structural & Synthetic Context

Chemical Structure Analysis

The primary difference lies in the aromatic core. Cinnamic acid contains a benzene ring, whereas the isoquinoline derivative contains a fused benzene-pyridine system.

  • Cinnamic Acid: The

    
    -system is continuous but less polarized.
    
  • Isoquinolinyl Derivative: The nitrogen atom at position 2 of the isoquinoline ring acts as an electron sink, pulling electron density from the ring system. This makes the C4 position (where the acrylic acid tail is attached) electronically distinct, influencing the

    
    -proton of the alkene.
    
Synthetic Pathways

While Cinnamic acid is classically prepared via the Perkin Reaction or Knoevenagel Condensation , the Isoquinoline derivative typically requires transition-metal catalysis due to the sensitivity of the heterocycle.

SynthesisComparison cluster_0 Cinnamic Acid (Classical) cluster_1 Isoquinolinyl Analog (Heck Coupling) Benzaldehyde Benzaldehyde Perkin Perkin Reaction (Base/Heat) Benzaldehyde->Perkin AceticAnhydride Acetic Anhydride AceticAnhydride->Perkin Cinnamic Cinnamic Acid Perkin->Cinnamic Bromoiso 4-Bromoisoquinoline Heck Heck Reaction (Pd(OAc)2, PPh3, Base) Bromoiso->Heck AcrylicAcid Acrylic Acid AcrylicAcid->Heck IsoCinnamic 3-(Isoquinolin-4-yl) prop-2-enoic acid Heck->IsoCinnamic

Figure 1: Comparative synthetic workflows. The isoquinoline derivative utilizes Palladium-catalyzed C-C bond formation to install the acrylic acid moiety.

Spectroscopic Profiling

UV-Visible Spectroscopy

The introduction of the isoquinoline ring significantly alters the absorption profile due to the presence of


 transitions from the nitrogen lone pair and an extended conjugated system.
  • Cinnamic Acid:

    • 
      :  ~273 nm (Ethanol).
      
    • Mechanism: Primarily

      
       transitions of the styrene-like conjugation.
      
  • 3-(Isoquinolin-4-yl)prop-2-enoic Acid:

    • 
      :  Predicted ~310–330 nm (Bathochromic shift).
      
    • Mechanism: The fused ring system lowers the HOMO-LUMO gap. The nitrogen atom introduces a weak

      
       band, often buried under the intense 
      
      
      
      bands.
    • pH Sensitivity: Unlike cinnamic acid, the isoquinoline spectrum will shift significantly in acidic media (protonation of N) and basic media (deprotonation of COOH).

Infrared (IR) Spectroscopy

Both compounds share the characteristic acrylic acid "fingerprint," but the aromatic region differs.

Functional GroupVibration ModeCinnamic Acid (

)
Isoquinolinyl Analog (

)
Note
O-H (Acid) Stretch2500–3000 (Broad)2500–3000 (Broad)H-bonded dimer
C=O (Acid) Stretch1680–17001690–1710Conjugated acid
C=C (Alkene) Stretch16301625–1635Conjugated alkene
Arene C=C Stretch1580, 14951590, 1560, 1380Isoquinoline bands
C=N (Ring) StretchN/A1620–1640 Diagnostic Heterocycle peak
Nuclear Magnetic Resonance (NMR)

This is the most definitive method for differentiation. The isoquinoline nitrogen exerts a powerful deshielding effect on the adjacent protons (H1 and H3 of the ring).

1H NMR Comparison (DMSO-

)
  • Alkene Protons (

    
    ): 
    
    • In Cinnamic Acid , the

      
      -proton (adjacent to ring) appears around 7.6 ppm .
      
    • In the Isoquinoline Analog , the

      
      -proton is deshielded (shifted downfield to ~8.0+ ppm ) due to the electron-deficient nature of the heteroaromatic ring.
      
    • Coupling: Both exhibit a trans-coupling constant (

      
       Hz).
      
  • Aromatic Protons (The Key Differentiator):

    • Cinnamic Acid: Multiplet at 7.3–7.5 ppm (5 protons).

    • Isoquinoline Analog:

      • H-1 (Singlet): Extremely deshielded, typically 9.2–9.4 ppm . This is the proton between the Nitrogen and the bridgehead carbon.

      • H-3 (Singlet): Deshielded, typically 8.6–8.8 ppm .

      • Other Ar-H: Multiplet 7.6–8.2 ppm.

NMR_Shifts cluster_cinnamic Cinnamic Acid 1H NMR cluster_iso Isoquinolinyl Analog 1H NMR C_Hbeta H-beta: ~7.6 ppm (d) C_Ar Ph-H: 7.3-7.5 ppm (m) Comparison The Isoquinoline Nitrogen strongly deshields H-1 and H-3 C_Ar->Comparison I_H1 Isoq H-1: ~9.3 ppm (s) (Diagnostic) I_H1->Comparison I_H3 Isoq H-3: ~8.7 ppm (s) I_Hbeta H-beta: ~8.1 ppm (d)

Figure 2: NMR Chemical Shift Logic. The H-1 proton of the isoquinoline ring is a unique diagnostic marker appearing far downfield.

Experimental Protocols

Synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic Acid (Heck Method)

Rationale: Unlike cinnamic acid, the isoquinoline substrate is sensitive to harsh acidic/basic condensation conditions. The Heck reaction provides a neutral, stereoselective route.

Materials:

  • 4-Bromoisoquinoline (1.0 eq)

  • Acrylic acid (1.5 eq)

  • Palladium(II) acetate (

    
    , 2-5 mol%)
    
  • Triphenylphosphine (

    
    , 10 mol%)
    
  • Triethylamine (

    
    , 3.0 eq)[1]
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve 4-bromoisoquinoline and acrylic acid in DMF under an Argon atmosphere.

  • Catalyst Addition: Add

    
    , followed by 
    
    
    
    and
    
    
    .
  • Reaction: Heat the mixture to 100–120°C for 12–24 hours. Monitor by TLC (Mobile phase: MeOH/DCM).

  • Workup: Cool to room temperature. Pour into ice-water. Acidify carefully with 1M HCl to pH ~3–4 to precipitate the product (zwitterionic handling is critical here).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

UV-Vis Characterization Protocol

Objective: Determine


 and molar absorptivity (

).
  • Stock Solution: Prepare a

    
     stock of the compound in Methanol.
    
  • Dilution: Prepare serial dilutions (

    
    ).
    
  • Blank: Use pure Methanol.

  • Scan: Record spectrum from 200 nm to 500 nm.

  • Observation: Look for the characteristic isoquinoline fine structure bands around 320 nm, distinct from the broad cinnamic acid band.

References

  • Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Isoquinoline Spectroscopy: Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. Link

  • Cinnamic Acid Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 444539, Cinnamic acid. Link

  • Product Availability: (2E)-3-(4-Isoquinolinyl)-2-propenoic acid (CAS 2045277-02-7).[2][3][4][5][6] ChemScene / Sigma-Aldrich Catalog. Link

Sources

Safety Operating Guide

3-(Isoquinolin-4-yl)prop-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-(Isoquinolin-4-yl)prop-2-enoic Acid

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery workflows. 3-(Isoquinolin-4-yl)prop-2-enoic acid—a compound featuring a lipophilic isoquinoline core conjugated to a reactive prop-2-enoic (acrylic) acid moiety—is highly valuable for synthesizing targeted therapeutics (e.g., CYP enzyme inhibitors). However, this structural combination presents specific end-of-life logistical challenges.

The isoquinoline core is highly recalcitrant to biological degradation in standard wastewater treatment and exhibits significant aquatic toxicity[1]. Concurrently, the acrylic acid functional group imparts localized acidity and potential skin or eye corrosivity[2]. Consequently, all waste streams containing this compound must be strictly segregated, neutralized where applicable, and routed for high-temperature incineration[3].

Quantitative Hazard & PPE Specifications

Before initiating any disposal or cleanup procedure, laboratory personnel must understand the mechanistic hazards of the compound to ensure a self-validating safety culture.

Table 1: Hazard Classification and Mechanistic Causality

Hazard CategoryGHS IndicatorMechanistic Causality
Acute Oral Toxicity Category 4 (H302)Isoquinoline derivatives can interfere with xenobiotic metabolism and cellular respiration upon systemic absorption.
Skin/Eye Irritation Category 2 (H315/H319)The prop-2-enoic acid moiety donates protons, lowering local tissue pH and causing protein denaturation[2].
Aquatic Ecotoxicity Acute/Chronic 1 (H400/H410)Heterocyclic nitrogen compounds resist microbial breakdown, bioaccumulating and exhibiting high toxicity to aquatic trophic levels (e.g., green algae, daphnia)[1].

Table 2: Mandatory Personal Protective Equipment (PPE)

EquipmentSpecificationOperational Rationale
Gloves Nitrile (Double-gloved)Prevents dermal absorption of the lipophilic isoquinoline core[4].
Eye Protection Splash gogglesProtects ocular mucosa from acidic dust or solvent splashes.
Respirator N95 or Fume HoodPrevents inhalation of aerosolized micro-powders during transfer.

Operational Handling & Waste Segregation Workflows

The fundamental rule of heterocyclic acid disposal is zero drain discharge . Traditional UV/chlorine wastewater treatments react with isoquinolines to form highly toxic, chlorinated byproducts[1]. All waste must be captured at the source.

DisposalWorkflow Start Waste Generation: 3-(Isoquinolin-4-yl)prop-2-enoic acid Solid Solid Waste (Powder, Contaminated Labware) Start->Solid Liquid Liquid Waste (Organic Solvent Solutions) Start->Liquid SolidContainer Sealable Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Halogen-Free Organic Liquid Waste Container Liquid->LiquidContainer Labeling Labeling: 'Hazardous Waste' Chemical Name & Concentration SolidContainer->Labeling LiquidContainer->Labeling Storage Temporary Storage (Secondary Containment, <25°C) Labeling->Storage Incineration High-Temperature Incineration (Licensed Facility) Storage->Incineration EHS Pickup

Laboratory waste segregation and disposal workflow for isoquinoline derivatives.

Protocol A: Liquid Waste Collection & Neutralization

When 3-(Isoquinolin-4-yl)prop-2-enoic acid is dissolved in organic solvents (e.g., DMSO, Methanol, or Dichloromethane) during assays or synthesis:

  • Compatibility Check: Ensure the receiving waste container does not contain strong oxidizers or strong bases, which could trigger an uncontrolled exothermic acid-base reaction with the prop-2-enoic acid moiety[5].

  • Segregation: Separate halogenated solvent waste (e.g., DCM) from non-halogenated waste (e.g., Methanol). Halogenated waste requires specific high-temperature incineration parameters to prevent the formation of toxic dioxins[6].

  • pH Validation (If Aqueous/Mixed): If the compound is in a mixed aqueous/organic waste stream, verify the pH using indicator strips. If highly acidic, carefully neutralize to pH 6–8 using equimolar amounts of sodium bicarbonate (

    
    ) before sealing[6].
    
  • Containment: Pour the solution into a designated, chemically compatible HPLC-grade waste carboy using a funnel. Cap tightly immediately after transfer to prevent vapor release.

Protocol B: Solid Waste & Labware Decontamination
  • Primary Collection: Place all unreacted solid powders, contaminated weighing boats, and filter papers directly into a sealable, puncture-resistant solid hazardous waste bin[3].

  • Glassware Rinsing: Do not wash contaminated glassware directly in the sink. Perform a primary rinse with a compatible solvent (e.g., acetone or ethanol). Collect this first rinsate in the liquid hazardous waste container[4].

  • Secondary Wash: Once the primary chemical residue is removed and captured, the glassware may undergo standard laboratory washing procedures.

Emergency Spill Response Procedures

A spill of 3-(Isoquinolin-4-yl)prop-2-enoic acid powder requires immediate containment to prevent aerosolization and respiratory exposure.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Suppress Dust: Do not dry sweep. Dry sweeping aerosolizes the acidic powder, risking inhalation and ocular burns. Instead, lightly dampen the spilled powder with a compatible solvent (e.g., ethanol) to bind the particulates into a manageable slurry[4].

  • Absorb and Collect: Use chemically inert absorbent pads or damp paper towels to wipe up the slurry.

  • Decontaminate: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual prop-2-enoic acid, followed by a final deionized water wipe[4].

  • Dispose: Place all used absorbents, gloves, and cleanup materials into a heavy-duty hazardous waste bag, seal it, and label it strictly as "Hazardous Spill Debris: Contains Isoquinoline Derivative."

Environmental Fate & Ultimate Disposal Mechanism

To maintain scientific integrity, it is vital to understand why we rely on specialized Environmental Health and Safety (EHS) contractors for this specific chemical class.

DegradationPathway Compound 3-(Isoquinolin-4-yl) prop-2-enoic acid Combustion High-Temp Incineration (>1000°C, Excess O2) Compound->Combustion Gases Combustion Gases (CO2, H2O, NOx) Combustion->Gases Oxidation Ash Inert Ash (Landfill) Combustion->Ash Solid Residue Scrubber Alkaline/Catalytic Scrubber System Gases->Scrubber Exhaust Routing SafeEmissions Safe Environmental Release (N2, CO2, H2O) Scrubber->SafeEmissions Neutralization & Reduction

Mechanistic pathway of high-temp incineration and exhaust scrubbing for nitrogenous acids.

When handed over to a licensed facility, 3-(Isoquinolin-4-yl)prop-2-enoic acid undergoes high-temperature rotary kiln incineration [3].

  • Thermal Oxidation: At temperatures exceeding 1000°C with excess oxygen, the carbon skeleton (including the acrylic acid moiety) is fully oxidized into carbon dioxide (

    
    ) and water vapor (
    
    
    
    ).
  • NOx Management: The nitrogen atom within the isoquinoline ring oxidizes into nitrogen oxides (

    
    ). Because 
    
    
    
    contributes to smog and acid rain, the incinerator's exhaust is routed through a catalytic scrubber system (often utilizing ammonia or urea injection). This mechanism chemically reduces the
    
    
    into harmless diatomic nitrogen (
    
    
    ) and water before atmospheric release.

This rigorous, closed-loop destruction method is the only scientifically validated way to guarantee that the persistent, ecotoxic isoquinoline core is permanently removed from the environment.

References

  • Acrylic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Theoretical insight into the removal process of isoquinoline by UV/Cl and UV/PDS: Oxidation mechanism and toxicity assessment. PubMed. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. NOP.[Link]

Sources

A Researcher's Guide to Handling 3-(Isoquinolin-4-yl)prop-2-enoic acid: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and chemical synthesis, the introduction of novel compounds like 3-(Isoquinolin-4-yl)prop-2-enoic acid presents both exciting opportunities and the critical responsibility of ensuring laboratory safety. As the toxicological profile of this specific molecule has not been exhaustively studied, a proactive and evidence-based approach to personal protective equipment (PPE) and handling is not just recommended—it is imperative.[1] This guide synthesizes established safety protocols for its parent moieties, isoquinoline and acrylic acid, to provide a robust framework for researchers.

Understanding the Hazard Profile: A Synthesis of Known Risks

The principle of prudent practice dictates that in the absence of comprehensive data, a compound should be treated as potentially hazardous. The structure of 3-(Isoquinolin-4-yl)prop-2-enoic acid incorporates both an isoquinoline core and an acrylic acid functional group, each with a distinct and well-documented hazard profile.

  • Isoquinoline Moiety: Isoquinoline and its derivatives are known to be harmful if swallowed and toxic upon skin contact.[2][3] They can cause significant skin and eye irritation, and some derivatives are suspected of being carcinogenic.[2][3]

  • Acrylic Acid Moiety: Acrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also toxic if inhaled and can be harmful if swallowed.[4]

Therefore, it is logical to assume that 3-(Isoquinolin-4-yl)prop-2-enoic acid may exhibit a combination of these hazardous properties. The primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation of airborne particles (if handled as a solid).

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a comprehensive barrier against potential exposure. The following table outlines the recommended PPE for handling 3-(Isoquinolin-4-yl)prop-2-enoic acid, with the understanding that a site-specific risk assessment should always be performed.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides robust protection against potential skin toxicity and irritation from both the isoquinoline and acrylic acid components.[2][4][5] Regularly inspect gloves for any signs of degradation or puncture.
Eye and Face Protection Chemical splash goggles and a full-face shield.Essential for preventing contact with the eyes, which could lead to serious damage.[2][4] A face shield offers an additional layer of protection against splashes.
Body Protection A lab coat, supplemented with a chemically resistant apron.Protects against incidental skin contact and contamination of personal clothing.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher).Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[4][5]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a stringent protocol is the cornerstone of laboratory safety. The following workflow provides a procedural guide for the safe handling of 3-(Isoquinolin-4-yl)prop-2-enoic acid.

Preparation and Weighing:
  • Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-Donning Inspection: Before starting, inspect all PPE for integrity.

  • Weighing: When weighing the solid, use a containment balance or a balance within the fume hood. Handle with care to avoid generating dust.

  • Spill Kit: Ensure a spill kit appropriate for acidic and potentially toxic compounds is readily accessible.

Dissolution and Reaction:
  • Solvent Handling: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Vessel Sealing: Keep all vessels containing the compound sealed when not in use.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and ensure the setup is secure.

Post-Handling and Decontamination:
  • Surface Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]

Logical Framework for PPE Selection

The selection of appropriate PPE is a critical decision-making process. The following diagram, rendered in DOT language, illustrates a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Specification cluster_action Operational Plan Start Assess Task-Specific Risks CheckSolid Handling solid powder? Start->CheckSolid BasePPE Standard Lab Attire: - Lab Coat - Safety Glasses - Single Gloves Start->BasePPE Always required CheckAerosol Potential for aerosol/dust generation? CheckSolid->CheckAerosol Yes Proceed Proceed with Caution CheckSolid->Proceed No (in solution) FumeHood Work in Chemical Fume Hood CheckAerosol->FumeHood Yes EnhancedEye Upgrade to: - Chemical Splash Goggles - Face Shield BasePPE->EnhancedEye Risk of splash EnhancedSkin Upgrade to: - Chemical Resistant Apron - Double Gloves (Nitrile/Neoprene) BasePPE->EnhancedSkin Direct handling/ Risk of contact EnhancedEye->Proceed EnhancedSkin->Proceed Respiratory Add: - NIOSH-Approved Respirator (Organic Vapor/Particulate Filter) Respiratory->Proceed FumeHood->Respiratory If hood is unavailable or high energy process FumeHood->Proceed

Caption: A decision-making workflow for selecting appropriate PPE when handling 3-(Isoquinolin-4-yl)prop-2-enoic acid.

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with 3-(Isoquinolin-4-yl)prop-2-enoic acid (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not pour any amount down the drain.[7]

  • Disposal Vendor: All waste must be disposed of through a licensed and certified hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with 3-(Isoquinolin-4-yl)prop-2-enoic acid, ensuring both personal safety and the integrity of their research.

References

  • OriGene Technologies. (n.d.). Safety Data Sheet for 3-(Isoquinolin-4-yl)prop-2-enoic acid. Available at: [Link]

  • Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. Available at: [Link]

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Available at: [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Available at: [Link]

  • AC Plastics. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know. Available at: [Link]

  • Arkema. (n.d.). Acrylic Acid - Squarespace. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.